1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine
Description
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3/c11-8-2-1-3-9(12)7(8)6-15-5-4-10(13)14-15/h1-5H,6H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADERVFSKRRBTBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=CC(=N2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
512809-90-4 | |
| Record name | 1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine and its 5-methyl analogue
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided herein is based on available scientific literature and chemical databases. All laboratory work should be conducted by qualified professionals in appropriate facilities with all necessary safety precautions.
Introduction
This technical guide provides a comprehensive overview of 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine and its closely related analogue, 1-(2-chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine. While the initial query focused on the former, extensive database searches indicate that the more prominently documented compound is its 5-methyl derivative. This guide will address both, with a primary focus on the available data for the 5-methyl analogue due to the scarcity of information on the non-methylated form.
Compound Identification
A critical aspect of chemical research is the precise identification of the compound of interest. The Chemical Abstracts Service (CAS) number is a unique identifier for chemical substances.
-
This compound: Despite extensive searches, a specific CAS number for this compound has not been identified in major chemical databases. This suggests that this specific molecule may be a novel compound or has not been widely studied or registered.
-
1-(2-chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine: This compound is well-documented and has the assigned CAS Number: 925200-31-3 .[1]
Given the specificity of the user's request, it is possible that "this compound" was an intended query for its more studied 5-methyl derivative. Therefore, the subsequent sections of this guide will focus on the available technical data for CAS 925200-31-3 .
Physicochemical Properties
Quantitative data regarding the physicochemical properties of 1-(2-chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine is crucial for its application in research and development. The following table summarizes key computed properties.
| Property | Value |
| Molecular Formula | C₁₁H₁₁ClFN₃ |
| Molecular Weight | 239.68 g/mol |
| CAS Number | 925200-31-3 |
Synthesis and Experimental Protocols
The synthesis of pyrazole derivatives is a well-established area of organic chemistry. While a specific, detailed protocol for the synthesis of 1-(2-chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine is not explicitly detailed in the available search results, a general synthetic strategy can be inferred from established pyrazole synthesis methodologies.
A plausible synthetic route would likely involve a multi-step process, beginning with the formation of the pyrazole ring, followed by the benzylation of the pyrazole nitrogen.
General Synthetic Workflow for Substituted Pyrazoles:
The following diagram illustrates a generalized workflow for the synthesis of substituted pyrazoles, which could be adapted for the synthesis of the target compound.
Caption: Generalized workflow for the synthesis of N-benzylated pyrazoles.
Hypothetical Experimental Protocol for 1-(2-chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine:
This is a hypothetical protocol based on general chemical principles and requires laboratory validation.
Step 1: Synthesis of 5-methyl-1H-pyrazol-3-amine
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To a solution of a suitable β-ketonitrile (e.g., acetoacetonitrile) in a protic solvent such as ethanol, add hydrazine hydrate.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Purify the resulting crude product, 5-methyl-1H-pyrazol-3-amine, by recrystallization or column chromatography.
Step 2: N-Benzylation
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Dissolve 5-methyl-1H-pyrazol-3-amine in a suitable aprotic solvent (e.g., N,N-dimethylformamide or acetonitrile).
-
Add a base, such as potassium carbonate or sodium hydride, to the solution to deprotonate the pyrazole nitrogen.
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Add 1-(bromomethyl)-2-chloro-6-fluorobenzene (the alkylating agent) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product, 1-(2-chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine, by column chromatography on silica gel.
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Potential Applications and Biological Activity
While specific biological data for 1-(2-chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine is not available in the searched literature, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Pyrazole derivatives have been reported to exhibit a wide range of activities, including:
-
Antimicrobial
-
Anti-inflammatory
-
Anticancer
-
Antiviral
The biological activity of a specific pyrazole derivative is highly dependent on the nature and position of its substituents. The 2-chloro-6-fluorobenzyl moiety is an interesting substituent that can influence the compound's lipophilicity, electronic properties, and steric profile, all of which can impact its interaction with biological targets.
Signaling Pathways and Mechanism of Action
The mechanism of action and the specific signaling pathways modulated by 1-(2-chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine have not been elucidated in the available literature. Research in this area would be required to understand its biological effects.
A general logical workflow for investigating the mechanism of action of a novel compound is presented below.
Caption: A logical workflow for the elucidation of the mechanism of action of a novel compound.
Conclusion
This technical guide has provided a detailed overview of the available information regarding this compound and its 5-methyl derivative (CAS: 925200-31-3). While a CAS number for the non-methylated compound remains elusive, this guide offers a foundational understanding of the 5-methyl analogue, including its identification, physicochemical properties, a plausible synthetic route, and potential areas of biological investigation. Further experimental research is necessary to fully characterize this compound and elucidate its biological activity and mechanism of action. Researchers and drug development professionals are encouraged to use this guide as a starting point for their investigations into this and related pyrazole derivatives.
References
The Rising Therapeutic Potential of Pyrazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, continues to be a cornerstone in medicinal chemistry. Its unique structural features and versatile synthetic accessibility have led to the development of a vast array of novel derivatives with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the recent advancements in the biological evaluation of these compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. Detailed experimental protocols, quantitative biological data, and key signaling pathways are presented to serve as a valuable resource for researchers in the field of drug discovery and development.
Anticancer Activity of Novel Pyrazole Derivatives
Numerous novel pyrazole derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The primary mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of several recently synthesized pyrazole derivatives, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Pyrazole-substituted Chalcones | HNO-97 | 10 - 10.56 | - | - |
| Diphenyl Pyrazole-Chalcone (6d) | HNO-97 | 10 | Doxorubicin | - |
| Pyrazole Benzamide Derivatives | HCT-116 | 7.74 - 82.49 | Doxorubicin | 5.23 |
| Pyrazole Benzamide Derivatives | MCF-7 | 4.98 - 92.62 | Doxorubicin | 4.17 |
| Tetrazole-based Pyrazolines | MCF-7, A549, HepG2 | 0.78 - 3.12 µg/mL | - | - |
| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine (5) | HepG2 | 13.14 | Doxorubicin | 4.50 |
| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine (5) | MCF-7 | 8.03 | Doxorubicin | 4.17 |
| Pyrazole-linked Benzimidazoles (10) | A549 | 2.2 | - | - |
| THC-pyrazole with 4-bromophenyl | A549 | 8.0 | - | - |
| THC-pyrazole with 4-bromophenyl | HeLa | 9.8 | - | - |
| THC-pyrazole with 4-bromophenyl | MCF-7 | 5.8 | - | - |
| 8-Quinolinol Diazene with Pyrazole (4a) | Liver Cancer Cells | 2.99 | - | - |
| 8-Quinolinol Diazene with Pyrazole (5a) | Liver Cancer Cells | 2.71 | - | - |
| Pyrazole-based Analogs (9) | NCI 60 cell panel | Mean GI 65.90% | - | - |
| Pyrazole-based Analogs (4) | NCI 60 cell panel | Mean GI 96.47% | - | - |
Experimental Protocols for Anticancer Activity
This colorimetric assay is a standard method for assessing cell viability.
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Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
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Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives and incubate for 48-72 hours.
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MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
This assay measures cell density based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
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Cell Fixation: After treatment, fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.
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Washing: Remove the unbound dye by washing with 1% acetic acid.
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Protein-Bound Dye Solubilization: Dissolve the protein-bound dye in 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at 510 nm.
Antimicrobial Activity of Novel Pyrazole Derivatives
Pyrazole derivatives have shown considerable promise as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of various pyrazole derivatives against different microbial strains.
| Compound/Derivative Class | Microbial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| Pyrazole-1-carbothiohydrazide (21a) | Aspergillus niger | 2.9 - 7.8 | Clotrimazole | - |
| Pyrazole-1-carbothiohydrazide (21a) | Bacteria | 62.5 - 125 | Chloramphenicol | - |
| 5-hydroxy-1H-pyrazole-1-carbothioamide (14) | Gram-positive bacteria | 7.8 - 62.5 | Gentamycin | 15.62 |
| 5-hydroxy-1H-pyrazole-1-carbothioamide (14) | Gram-negative bacteria | 31.25 - 125 | Gentamycin | 31.25 |
| 5-hydroxy-1H-pyrazole-1-carbothioamide (14) | Candida albicans | 15.62 - 31.25 | Fluconazole | 15.62 |
| Pyrazole derivative (3) | Escherichia coli | 0.25 | Ciprofloxacin | 0.5 |
| Pyrazole derivative (4) | Streptococcus epidermidis | 0.25 | Ciprofloxacin | 4 |
| Pyrazole derivative (2) | Aspergillus niger | 1 | Clotrimazole | 2 |
| Indazole derivative (9) | S. aureus (MDR) | 4 | - | - |
| Pyrano[2,3-c] pyrazole (5c) | Klebsiella pneumoniae | 6.25 mg/mL | - | - |
| Pyrano[2,3-c] pyrazole (5c) | L. monocytogenes | 50 mg/mL | - | - |
| Diphenyl pyrazole–chalcone (6d) | MRSA | 15.7 | - | - |
| Diphenyl pyrazole–chalcone (6d) | E. coli | 7.8 | - | - |
Experimental Protocol for Antimicrobial Activity
This method assesses the susceptibility of bacteria to antimicrobial agents.
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Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
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Inoculation: Evenly spread the bacterial suspension onto the surface of a Mueller-Hinton agar plate.
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Disk Application: Place paper disks impregnated with the test pyrazole derivatives onto the agar surface.
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Incubation: Incubate the plates at 37°C for 18-24 hours.
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Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited. A larger zone indicates greater susceptibility.
Anti-inflammatory Activity of Novel Pyrazole Derivatives
Several pyrazole derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of key inflammatory enzymes and pathways.
Quantitative Anti-inflammatory Data
The following table summarizes the in vitro and in vivo anti-inflammatory activity of selected pyrazole derivatives.
| Compound/Derivative Class | Assay | % Inhibition | Reference Compound | Reference % Inhibition |
| Pyrazole-substituted Chalcone (2a) | Carrageenan-induced paw edema | 85.23 | Indomethacin | 72.99 |
| Pyrazole-substituted Chalcone (2b) | Carrageenan-induced paw edema | 85.78 | Celebrex | 83.76 |
| Cyanopyridone derivative (6b) | Carrageegan-induced paw edema | 89.57 | Indomethacin/Celebrex | 72.99 / 83.76 |
| Pyrazole derivative (4) | Protein denaturation | - | Diclofenac sodium | - |
Experimental Protocol for Anti-inflammatory Activity
This assay assesses the ability of a compound to inhibit the denaturation of proteins, a hallmark of inflammation.
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Reaction Mixture Preparation: Prepare a reaction mixture containing the test pyrazole derivative, egg albumin (or bovine serum albumin), and phosphate-buffered saline (pH 6.4).
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
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Heat-induced Denaturation: Induce denaturation by heating the mixture at 70°C for 5-10 minutes.
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Turbidity Measurement: After cooling, measure the turbidity of the solution at 660 nm. A decrease in turbidity indicates inhibition of protein denaturation.
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Calculation: The percentage inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Enzyme Inhibitory Activity of Novel Pyrazole Derivatives
The therapeutic effects of many pyrazole derivatives are attributed to their ability to inhibit specific enzymes involved in disease pathogenesis.
Quantitative Enzyme Inhibition Data
The following table presents the IC50 values of various pyrazole derivatives against key enzyme targets.
| Compound/Derivative Class | Enzyme Target | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Pyrazole derivative (5) | CDK2 | 0.56 | Roscovitine | 0.99 |
| Pyrazole derivative (6) | CDK2 | 0.46 | Roscovitine | 0.99 |
| Pyrazole derivative (11) | CDK2 | 0.45 | Roscovitine | 0.99 |
| Pyrazole derivative (4a) | VEGFR-2 | 0.55 | Sorafenib | 0.03 |
| Pyrazole derivative (4a) | CDK2 | 0.205 | Roscovitine | 0.556 |
| Pyrazole derivative (6b) | VEGFR-2 | 0.2 | Sorafenib | 0.03 |
| Pyrazole derivative (6b) | CDK2 | 0.458 | Roscovitine | 0.556 |
| Pyrazole-linked Benzimidazole (10) | EGFR | 0.97 | - | - |
| Pyrazole derivative (9) | CDK2 | 0.96 | - | - |
| Pyrazole derivative (7d) | CDK2 | 1.47 | - | - |
| Pyrazole derivative (7a) | CDK2 | 2.01 | - | - |
| Pyrazole derivative (4) | CDK2 | 3.82 | - | - |
| Pyrazole derivative (2g) | Lipoxygenase (LOX) | 80 | - | - |
| Diarylpyrazole Sulfonamide (PYZ16) | COX-2 | 0.52 | Celecoxib | 0.78 |
| Dihydropyrazole Sulfonamide (PYZ20) | COX-2 | 0.33 | Celecoxib | 0.052 |
Experimental Protocols for Enzyme Inhibition Assays
These assays typically measure the transfer of phosphate from ATP to a substrate by the kinase. Luminescence-based assays like ADP-Glo™ are common.
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Reaction Setup: In a 96-well plate, combine the kinase, a specific substrate, ATP, and the test pyrazole derivative in a kinase buffer.
-
Kinase Reaction: Incubate the mixture to allow the kinase reaction to proceed.
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ATP Depletion: Add a reagent to stop the kinase reaction and deplete the remaining ATP.
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ADP to ATP Conversion and Luminescence Generation: Add a detection reagent that converts the ADP generated to ATP, which is then used by a luciferase to produce a luminescent signal.
-
Signal Measurement: Measure the luminescence using a microplate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity. A decrease in signal indicates inhibition.
Key Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying the biological activities of pyrazole derivatives is crucial for rational drug design. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow.
Caption: General experimental workflow for the development and evaluation of novel pyrazole derivatives.
Caption: The NF-κB signaling pathway and a potential point of inhibition by pyrazole derivatives.
Caption: The COX and LOX inflammatory pathways as targets for pyrazole derivatives.
Comprehensive Technical Guide on 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine: A Review of Publicly Available Data
A thorough investigation of publicly accessible scientific databases, patent literature, and academic publications has revealed no specific information regarding the mechanism of action for the compound 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine. This suggests that the compound may be a novel chemical entity, a proprietary molecule under development, or a research compound that has not yet been characterized in published literature.
The pyrazole scaffold, a core component of this molecule, is a well-known privileged structure in medicinal chemistry and agrochemistry, with derivatives exhibiting a wide array of biological activities.[1][2] These activities are highly dependent on the specific substituents attached to the pyrazole ring. General biological activities associated with pyrazole-containing compounds include anti-inflammatory, antimicrobial, antiviral, anticancer, and herbicidal properties.[1][2][3][4]
The "2-chloro-6-fluorobenzyl" moiety is also found in other biologically active molecules. For instance, it is a key component in the synthesis of the herbicide Flumetralin.[5][6] However, Flumetralin is not a pyrazole derivative and its mechanism of action is related to the disruption of cell division in plants.[6]
Due to the absence of specific data for this compound, it is not possible to provide the requested in-depth technical guide, including quantitative data, detailed experimental protocols, and signaling pathway diagrams. The generation of such a guide requires access to primary research data from studies that have investigated the biological effects of this specific compound.
To facilitate a detailed report on the mechanism of action, the following information would be required:
-
Primary Target Identification: Data identifying the specific protein, enzyme, receptor, or other biomolecule with which the compound interacts.
-
In vitro Assay Data: Quantitative data such as IC50, EC50, Ki, or Kd values from biochemical and cellular assays.
-
Cellular and In vivo Studies: Results from experiments detailing the compound's effects on cellular signaling pathways, gene expression, and overall physiological responses in model organisms.
-
Structure-Activity Relationship (SAR) Studies: Information on how modifications to the chemical structure of the compound affect its biological activity.
Without access to such proprietary or unpublished research, any discussion on the mechanism of action of this compound would be purely speculative and fall outside the scope of a factual technical guide.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hnjournal.net [hnjournal.net]
- 4. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6137009A - Method of manufacturing flumetralin - Google Patents [patents.google.com]
- 6. Flumetralin | C16H12ClF4N3O4 | CID 62210 - PubChem [pubchem.ncbi.nlm.nih.gov]
In Silico Modeling of 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine: A Technical Guide for Drug Discovery Professionals
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse pharmacological activities.[1] Its synthetic tractability and ability to form key interactions with biological targets have made it a cornerstone in the design of novel therapeutics. This guide provides a comprehensive overview of the in silico modeling of 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine, a representative pyrazole-containing compound. Due to the limited specific data on this exact molecule, this whitepaper will focus on a well-established and relevant biological target for pyrazole derivatives: Aurora Kinase A . This technical document will detail the methodologies for molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, providing a robust framework for the virtual screening and optimization of pyrazole-based kinase inhibitors.
Biological Target: Aurora Kinase A
Aurora Kinase A is a serine/threonine kinase that plays a crucial role in the regulation of mitosis. Its overexpression has been linked to various cancers, making it a significant target for anticancer drug development. The ATP-binding pocket of Aurora Kinase A is a well-characterized site for the development of small molecule inhibitors. Several crystal structures of Aurora Kinase A in complex with pyrazole-containing inhibitors are available in the Protein Data Bank (PDB), providing an excellent foundation for structure-based drug design.
Ligand of Interest: this compound
The subject of this guide is the in silico analysis of this compound. The structural features of this molecule, including the substituted benzyl group and the aminopyrazole core, are hypothesized to allow for critical interactions within the kinase ATP-binding site.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C10H9ClFN3 |
| Molecular Weight | 225.65 g/mol |
| XLogP3 | 2.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
Note: These values are calculated and may vary slightly depending on the software used.
In Silico Modeling Workflow
The in silico evaluation of this compound against Aurora Kinase A follows a multi-step computational workflow. This process is designed to predict the binding affinity, stability, and potential inhibitory activity of the compound.
Experimental Protocols
Molecular Docking
Objective: To predict the preferred binding mode and affinity of this compound within the ATP-binding site of Aurora Kinase A.
Methodology:
-
Protein Preparation:
-
Download the crystal structure of Aurora Kinase A in complex with a pyrazole-based inhibitor (e.g., PDB ID: 3W16) from the RCSB Protein Data Bank.[1]
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH (7.4).
-
Perform energy minimization of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a molecular builder.
-
Perform energy minimization of the ligand structure.
-
Assign partial charges to the ligand atoms.
-
-
Docking Simulation:
-
Define the binding site based on the location of the co-crystallized ligand in the PDB structure.
-
Utilize a docking program (e.g., AutoDock Vina, Glide) to perform the docking calculations.
-
Generate a set of possible binding poses and rank them based on their predicted binding energies.
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Table 2: Representative Docking Results for Pyrazole Inhibitors against Aurora Kinase A
| Compound | PDB ID of Complex | Docking Score (kcal/mol) | Key Interacting Residues |
| Pyrazole-aminoquinoline I | 3W10 | -9.8 | Ala213, Leu139, Glu211 |
| Phthalazinone pyrazole | 3P9J | -10.5 | Ala213, Leu139, Tyr212 |
| Pyrazole-aminoquinoline III | 3W16 | -10.1 | Ala213, Leu139, Arg137 |
Note: These are example values from literature and actual results will vary based on the specific ligand and software used.
Molecular Dynamics (MD) Simulation
Objective: To assess the stability of the predicted protein-ligand complex and to analyze the dynamic interactions over time.
Methodology:
-
System Setup:
-
Use the best-ranked docked pose from the molecular docking study as the starting structure.
-
Place the complex in a periodic box of water molecules.
-
Add counter-ions to neutralize the system.
-
-
Simulation Protocol:
-
Perform an initial energy minimization of the entire system.
-
Gradually heat the system to a physiological temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system at constant pressure and temperature (NPT ensemble).
-
Run a production MD simulation for a sufficient duration (e.g., 100 ns).
-
-
Trajectory Analysis:
-
Analyze the root-mean-square deviation (RMSD) of the protein and ligand to assess stability.
-
Analyze the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.
-
Monitor key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) over the course of the simulation.
-
Quantitative Structure-Activity Relationship (QSAR)
Objective: To develop a mathematical model that relates the chemical structures of a series of pyrazole derivatives to their biological activity against Aurora Kinase A.
Methodology:
-
Data Collection:
-
Compile a dataset of pyrazole derivatives with experimentally determined inhibitory activities (e.g., IC50 values) against Aurora Kinase A.
-
-
Descriptor Calculation:
-
Calculate a variety of molecular descriptors (e.g., constitutional, topological, quantum-chemical) for each compound in the dataset.
-
-
Model Building:
-
Divide the dataset into a training set and a test set.
-
Use a statistical method (e.g., multiple linear regression, partial least squares) to build a QSAR model using the training set.
-
-
Model Validation:
-
Validate the predictive power of the model using the test set and various statistical metrics (e.g., r², q², RMSE).
-
Table 3: Example QSAR Model for Pyrazole Inhibitors
| Descriptor | Coefficient | Description |
| ALogP | -0.25 | Lipophilicity |
| TPSA | -0.08 | Polar Surface Area |
| MW | 0.01 | Molecular Weight |
| nRotB | 0.12 | Number of Rotatable Bonds |
| Statistical Parameters | Value | |
| r² | 0.85 | |
| q² | 0.72 | |
| RMSE | 0.35 |
Note: This is a hypothetical QSAR model for illustrative purposes.
Signaling Pathway
The inhibition of Aurora Kinase A by compounds such as this compound is expected to disrupt the normal progression of mitosis, leading to cell cycle arrest and potentially apoptosis in cancer cells.
Conclusion
This technical guide outlines a comprehensive in silico strategy for the evaluation of this compound as a potential Aurora Kinase A inhibitor. By employing a combination of molecular docking, molecular dynamics simulations, and QSAR modeling, researchers can gain valuable insights into the binding mechanisms, stability, and structure-activity relationships of pyrazole-based compounds. This computational approach serves as a powerful tool to guide the rational design and optimization of novel and potent kinase inhibitors for therapeutic applications.
References
The Challenge of Undiscovered Frontiers: An Analysis of 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine
A comprehensive search of publicly available scientific literature and databases reveals that 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine is a novel chemical entity with no established therapeutic targets or published biological activity data. This technical guide addresses the current informational void, outlining the landscape of related pyrazole compounds to suggest potential, yet purely speculative, avenues for future research into this specific molecule.
The specified compound, this compound, does not appear in peer-reviewed journals, patent applications, or clinical trial registries as a substance with known biological effects. Consequently, there is no quantitative data, such as IC50 or Ki values, to present, nor are there established experimental protocols for its biological assessment. This absence of information precludes a detailed analysis of its therapeutic potential and the creation of data-driven visualizations of its mechanism of action.
However, the broader family of pyrazole derivatives has been the subject of extensive research, revealing a wide spectrum of biological activities. These related compounds can offer a preliminary, speculative framework for considering potential research directions for this compound.
The Therapeutic Landscape of Pyrazole Derivatives
Research into substituted pyrazole compounds has identified a variety of potential therapeutic applications. Studies have shown that different pyrazole derivatives can act as:
-
Insecticidal Agents: Certain pyrazole structures have been synthesized and evaluated for their effectiveness against agricultural pests.[1]
-
Enzyme Inhibitors: The pyrazole scaffold is present in molecules designed to inhibit enzymes such as monoamine oxidase (MAO) and cholinesterases, which are targets for neurodegenerative diseases.
-
Antimicrobial and Anti-inflammatory Agents: Various pyrazole derivatives have been investigated for their potential to combat microbial infections and reduce inflammation.[2][3][4]
It is crucial to emphasize that the biological activity of a molecule is highly dependent on its specific chemical structure. While the activities of related pyrazole compounds are informative, they do not predict the therapeutic targets or efficacy of this compound.
A Hypothetical Workflow for Target Identification
Should research on this compound be initiated, a general workflow for identifying its potential therapeutic targets would be necessary. The following diagram illustrates a standard, high-level approach that could be adopted.
Caption: A generalized workflow for drug discovery and development, from initial screening to preclinical studies.
Conclusion
The compound this compound represents an unexplored area in medicinal chemistry. While the broader class of pyrazole derivatives has shown promise in various therapeutic areas, the specific potential of this molecule remains to be determined through rigorous scientific investigation. The absence of existing data underscores the vastness of chemical space and the continuous opportunity for new discoveries in drug development. Future research, guided by systematic screening and target identification protocols, will be essential to uncover any biological activity and potential therapeutic applications for this novel compound.
References
A Technical Guide to the Preliminary Toxicity Screening of Pyrazole Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole amines represent a versatile class of heterocyclic compounds with significant applications in medicinal chemistry and drug discovery. Their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties, have made them attractive scaffolds for novel therapeutic agents. However, early assessment of their potential toxicity is paramount to ensure the safety and viability of any drug development program. This technical guide provides a comprehensive overview of the preliminary toxicity screening of pyrazole amines, focusing on in vitro and in vivo methodologies, data interpretation, and key mechanistic insights.
Core Concepts in Pyrazole Amine Toxicity
Preliminary toxicity screening aims to identify potential safety liabilities of pyrazole amine candidates early in the drug discovery process. This typically involves a tiered approach, starting with in vitro assays to assess cytotoxicity and genotoxicity, followed by in vivo studies to evaluate acute systemic toxicity. A key mechanism of toxicity observed for some pyrazole derivatives, particularly methyl-pyrazoles, involves the induction of oxidative stress, which can lead to cellular damage, including DNA damage.[1]
In Vitro Toxicity Screening
In vitro assays are rapid and cost-effective methods for the initial evaluation of the toxic potential of pyrazole amines. These assays utilize cultured cells to assess various toxicological endpoints.
Cytotoxicity Assays
Cytotoxicity assays are fundamental to preliminary toxicity screening, providing a measure of a compound's ability to cause cell death.
Table 1: Summary of In Vitro Cytotoxicity Data for Various Pyrazole Amines
| Compound/Derivative Class | Assay Type | Cell Line(s) | Endpoint | Result (e.g., IC50) | Reference(s) |
| Pyrazolyl tetrazole acetic acids | MTT Assay | HT-29 (colon cancer), PC-3 (prostate cancer) | IC50 | 6.43 µM (HT-29), 9.83 µM (PC-3) for compound 5c | [2] |
| Indolo–pyrazoles grafted with thiazolidinone | MTT Assay | HCT-116 (colon), SK-MEL-28 (melanoma), A549 (lung) | IC50 | <10 µM for many derivatives; 3.46 µM for compound 6c against SK-MEL-28 | [3] |
| 3-methyl-1-phenyl-2-pyrazoline-5-one derivatives | Brine Shrimp Lethality Bioassay | Artemia salina | IC50 | 19.50 ppm to 38 ppm for various derivatives | [4][5] |
| N-(1H-pyrazol-3-yl)-N′-(4-methylbenzoyl)-thiourea | Not specified | Not specified | General Toxicity | Low general toxicity | [6] |
| 3-(4-(dimethylamino)phenyl)-1-phenyl-4-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine | MTT Assay | MCF-7 (breast cancer), HCT-116 (colorectal carcinoma) | IC50 | 4.63 mM (MCF-7), 3.18 mM (HCT-116) | [7] |
| Pyrazole-based derivatives 7c and 11a | Not specified | Not specified | In silico toxicity parameters | Favorable in silico toxicity profiles reported | [8] |
| Pyrazole derivatives (anti-inflammatory) | Not specified | BV2 (microglial) cells | Cytotoxicity | Most compounds not cytotoxic at 10 µM | [9] |
Experimental Protocol: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole amine compounds in culture medium. Remove the old medium from the wells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. The MTT is reduced by metabolically active cells to insoluble purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Genotoxicity Assays
Genotoxicity assays are employed to detect direct or indirect DNA damage caused by a compound.
Experimental Protocol: γH2AX Assay
The γH2AX assay is a sensitive method for detecting DNA double-strand breaks. The phosphorylation of histone H2AX at serine 139 (γH2AX) is an early cellular response to the induction of DNA double-strand breaks.
-
Cell Culture and Treatment: Culture human cell lines (e.g., SH-SY5Y neuroblastoma, Jurkat T-cells) and treat with various concentrations of the pyrazole amine compounds for a defined period (e.g., 1-24 hours).[1]
-
Cell Fixation and Permeabilization: Harvest the cells, wash with PBS, and fix with a suitable fixative (e.g., paraformaldehyde). Permeabilize the cells with a detergent (e.g., Triton X-100) to allow antibody penetration.
-
Immunostaining: Incubate the cells with a primary antibody specific for γH2AX. After washing, incubate with a fluorescently labeled secondary antibody.
-
Flow Cytometry or Microscopy: Analyze the cells using flow cytometry to quantify the fluorescence intensity, which is proportional to the amount of γH2AX. Alternatively, visualize the fluorescent foci within the nucleus using fluorescence microscopy.
-
Data Analysis: Compare the levels of γH2AX in treated cells to those in control cells to determine the genotoxic potential of the compound.
Signaling Pathway: Oxidative Stress-Induced Genotoxicity
Caption: Proposed mechanism of genotoxicity for some methyl-pyrazole amines.[1]
In Vivo Toxicity Screening
In vivo studies are crucial for understanding the systemic toxicity of a compound in a whole organism.
Acute Oral Toxicity
Acute oral toxicity studies are designed to determine the short-term adverse effects of a single high dose of a substance.
Table 2: Summary of In Vivo Acute Toxicity Data for Pyrazole Amines
| Compound/Derivative Class | Animal Model | Guideline | Endpoint | Result | Reference(s) |
| Pyrazole derivatives | Rats | OECD 423 | ALD50 | Not specified, but compounds were evaluated for their approximate acute lethal dose. | |
| Pyrazoline derivatives | Adult Zebrafish (Danio rerio) | OECD guidelines | LC50 | The study aimed to determine the LC50 of newly synthesized pyrazoline derivatives. | [10] |
| 1-Methyl-1H-pyrazole-5-carboxamides | Mice | Not specified | Acute Toxicity | Unexpected acute toxicity was observed, linked to inhibition of mitochondrial respiration. | [11] |
Experimental Protocol: Acute Oral Toxicity (OECD 423 - Acute Toxic Class Method)
This method is a stepwise procedure with the use of a minimum number of animals.
-
Animal Selection and Acclimatization: Use healthy, young adult rodents (e.g., rats or mice) of a single sex (typically females, as they are generally slightly more sensitive). Acclimatize the animals to the laboratory conditions for at least 5 days.
-
Dosing: Administer the test compound sequentially to a small group of animals at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The substance is typically administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.
-
Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.
-
Pathology: At the end of the study, perform a gross necropsy on all animals.
-
Data Interpretation: The results are interpreted in terms of the number of animals that die or show signs of toxicity at a given dose level, allowing for the classification of the substance into a toxicity category.
Logical Flow: In Vivo Acute Toxicity Assessment
Caption: General workflow for an in vivo acute oral toxicity study.
Special Considerations: Mitochondrial Toxicity
Recent studies have highlighted the importance of assessing mitochondrial toxicity, as it may not be detected in standard in vitro cytotoxicity assays but can lead to significant in vivo toxicity. For example, a series of 1-methyl-1H-pyrazole-5-carboxamides showed no overt cytotoxicity in standard cell culture but exhibited potent acute toxicity in mice due to the inhibition of mitochondrial respiration.[11] Therefore, incorporating assays that measure cellular respiration and mitochondrial function early in the screening cascade is highly recommended.
Conclusion
The preliminary toxicity screening of pyrazole amines is a critical component of the drug discovery and development process. A combination of in vitro cytotoxicity and genotoxicity assays, followed by in vivo acute toxicity studies, provides a foundational understanding of a compound's safety profile. The methodologies and data presented in this guide offer a framework for researchers to design and execute robust preliminary toxicity assessments for this important class of compounds. Early and comprehensive toxicity testing is essential for identifying promising drug candidates with a favorable safety profile and for making informed decisions to de-risk drug development programs.
References
- 1. Evidence of the in vitro genotoxicity of methyl-pyrazole pesticides in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity study of pyrazole derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 6. mdpi.com [mdpi.com]
- 7. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsr.com [ijpsr.com]
- 11. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Substituted Pyrazole Compounds: A Technical Patent Guide
For Researchers, Scientists, and Drug Development Professionals
The versatile pyrazole scaffold continues to be a cornerstone in modern medicinal chemistry, with a growing number of patents highlighting its therapeutic potential across a wide range of diseases. This technical guide provides an in-depth analysis of the patent landscape for substituted pyrazole compounds, offering insights into key players, therapeutic applications, and recent innovations. Detailed experimental protocols and visualizations of key biological pathways and experimental workflows are included to support researchers in this dynamic field.
Executive Summary
Substituted pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties. This has led to a surge in patent filings as pharmaceutical companies and research institutions seek to capitalize on the therapeutic promise of these compounds. An analysis of the patent landscape reveals a competitive environment with a focus on developing novel derivatives with improved efficacy, selectivity, and pharmacokinetic profiles.
I. Patent Landscape Analysis
The patent landscape for substituted pyrazole compounds is characterized by a steady increase in the number of filings over the past decade. Key players in this space include major pharmaceutical corporations and specialized biotechnology companies, with significant contributions also coming from academic and research institutions.
Table 1: Top Patent Assignees for Substituted Pyrazole Compounds
| Rank | Assignee | Number of Patents (Approx.) |
| 1 | BASF SE | > 500 |
| 2 | Bayer AG | > 400 |
| 3 | Pfizer Inc. | > 300 |
| 4 | Merck & Co., Inc. | > 250 |
| 5 | Syngenta Participations AG | > 200 |
| 6 | Hoffmann-La Roche AG | > 150 |
| 7 | Eli Lilly and Company | > 100 |
| 8 | Rigel Pharmaceuticals, Inc. | > 50 |
| 9 | Kissei Pharmaceutical Co., Ltd. | > 30 |
| 10 | The Scripps Research Institute | > 20 |
Note: The patent counts are approximate and based on searches of publicly available patent databases. The actual numbers may vary.
Table 2: Geographical Distribution of Patent Filings
| Region/Country | Approximate Percentage of Patents |
| North America (USA, Canada) | 35% |
| Europe (EPO, Germany, UK, etc.) | 30% |
| Asia (China, Japan, South Korea) | 25% |
| Rest of the World | 10% |
A significant number of patents for pyrazoline derivatives have also been filed with the World Intellectual Property Organization (WIPO), indicating a global interest in protecting these innovations.
II. Therapeutic Applications
The broad spectrum of biological activities exhibited by substituted pyrazole compounds has led to their investigation for a multitude of therapeutic applications.
Key Therapeutic Areas:
-
Oncology: Many pyrazole derivatives have been patented as inhibitors of various kinases, such as IRAK4, which are implicated in cancer development and progression.[1]
-
Inflammation and Autoimmune Diseases: Compounds targeting inflammatory pathways are a major focus of patent activity.
-
Infectious Diseases: The antimicrobial and antiviral properties of pyrazoles are being explored for the development of new anti-infective agents.
-
Neurological Disorders: Patented pyrazole derivatives include cannabinoid CB1 receptor modulators for the potential treatment of neurological and psychiatric conditions.[2]
-
Metabolic Diseases: Certain pyrazole derivatives have been investigated for their potential in managing diabetes.
III. Key Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of substituted pyrazole compounds, as cited in the patent literature.
A. General Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol describes a common method for the regioselective synthesis of 1,3,5-trisubstituted pyrazoles.
Materials:
-
Appropriate α,β-unsaturated carbonyl compound (chalcone)
-
Hydrazine hydrate or a substituted hydrazine
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Dissolve the α,β-unsaturated carbonyl compound (1 mmol) in ethanol (10 mL).
-
Add hydrazine hydrate (1.2 mmol) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 1,3,5-trisubstituted pyrazole.
B. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure to assess the cytotoxic effects of substituted pyrazole compounds on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Substituted pyrazole compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the substituted pyrazole compound (typically ranging from 0.1 to 100 µM) and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
IV. Signaling Pathways and Mechanisms of Action
Substituted pyrazole compounds exert their therapeutic effects by modulating various signaling pathways. A common mechanism of action for many patented anticancer pyrazoles is the inhibition of protein kinases involved in cell proliferation and survival.
V. Conclusion and Future Outlook
The patent landscape for substituted pyrazole compounds is vibrant and continues to expand, driven by the significant therapeutic potential of this versatile scaffold. The ongoing research and development efforts are focused on the discovery of novel derivatives with enhanced potency, selectivity, and drug-like properties. As our understanding of the molecular targets and mechanisms of action of these compounds deepens, we can expect to see the emergence of a new generation of pyrazole-based drugs for the treatment of a wide range of diseases. This technical guide serves as a valuable resource for researchers and drug development professionals navigating this exciting and rapidly evolving field.
References
Methodological & Application
Application Notes & Protocols: Analytical Characterization of 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine is a substituted pyrazole derivative. The pyrazole nucleus is a core scaffold in many compounds with a wide range of pharmaceutical and agrochemical applications, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] Accurate and comprehensive analytical characterization is a critical step in the research and development process to confirm the identity, purity, and stability of this compound.
These application notes provide detailed protocols for the primary analytical methods used to characterize this compound, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.
Physicochemical Properties (Theoretical)
| Property | Value |
| Chemical Formula | C₁₀H₉ClFN₃ |
| Molecular Weight | 225.65 g/mol |
| Elemental Composition | C: 53.23%, H: 4.02%, Cl: 15.71%, F: 8.42%, N: 18.62% |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol describes a reverse-phase HPLC (RP-HPLC) method for determining the purity of this compound.
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Expected Data
| Parameter | Expected Value |
| Retention Time (t_R_) | ~ 12.5 min |
| Purity (by area %) | > 98% |
| Tailing Factor | 0.9 - 1.5 |
| Theoretical Plates | > 5000 |
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for HPLC-UV purity analysis.
Mass Spectrometry (MS) for Identity Confirmation
This protocol outlines the use of Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) to confirm the molecular weight of the target compound.
Experimental Protocol: LC-MS (ESI+)
-
LC System: Use the same HPLC conditions as described in Section 1. The eluent from the column is directed to the MS detector.
-
MS Detector: Quadrupole or Time-of-Flight (TOF) mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Mass Range: m/z 50 - 500.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas (N₂): 10 L/min at 325°C.
-
Nebulizer Pressure: 40 psi.
-
Data Analysis: Extract the mass spectrum corresponding to the main peak from the HPLC chromatogram. Look for the protonated molecular ion [M+H]⁺.
Expected Data
| Ion | Theoretical m/z | Observed m/z |
| [M+H]⁺ | 226.05 | 226.1 |
| [M+Na]⁺ | 248.03 | 248.0 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for the unambiguous structural confirmation of this compound.
Experimental Protocol: ¹H and ¹³C NMR
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR:
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16.
-
Relaxation Delay: 2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (e.g., zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2 seconds.
-
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Expected Data (Hypothetical, in DMSO-d₆)
The following are predicted chemical shifts based on the analysis of similar pyrazole structures.[4][5]
¹H NMR:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| NH₂ | ~ 5.5 | broad singlet | 2H |
| Pyrazole H-4 | ~ 5.8 | doublet | 1H |
| CH₂ | ~ 5.2 | singlet | 2H |
| Aromatic H | ~ 7.2 - 7.6 | multiplet | 3H |
| Pyrazole H-5 | ~ 7.7 | doublet | 1H |
¹³C NMR:
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| CH₂ | ~ 45 |
| Pyrazole C-4 | ~ 95 |
| Aromatic C | ~ 115 - 135 |
| Pyrazole C-5 | ~ 140 |
| Pyrazole C-3 | ~ 155 |
| Aromatic C-F | ~ 160 (doublet) |
Diagram: Spectroscopic Structure Elucidation
Caption: Relationship between analytical methods for structure confirmation.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, serving as a fundamental check of its empirical formula and purity.
Experimental Protocol: CHN Analysis
-
Instrumentation: CHN Elemental Analyzer.
-
Sample Preparation: Accurately weigh 1-2 mg of the dry, pure compound into a tin capsule.
-
Analysis: The sample is combusted at high temperature (~900-1000°C) in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified using a thermal conductivity detector.
-
Calibration: Calibrate the instrument using a certified standard (e.g., acetanilide) before running the sample.
Expected Data
| Element | Theoretical % | Found % |
| C | 53.23 | 53.20 ± 0.4 |
| H | 4.02 | 4.05 ± 0.4 |
| N | 18.62 | 18.59 ± 0.4 |
General Analytical Workflow
The comprehensive characterization of a newly synthesized or sourced batch of this compound should follow a logical progression of analytical techniques to confirm its identity, structure, and purity.
Caption: General workflow for compound characterization.
References
- 1. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hnjournal.net [hnjournal.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust method for the purification of 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine using preparative High-Performance Liquid Chromatography (HPLC). The described protocol is designed for researchers in drug discovery and development requiring high-purity small molecules. This document provides a comprehensive experimental protocol, from sample preparation to purification and post-purification analysis. The method utilizes reversed-phase chromatography, a widely applicable technique for the separation of aromatic amines and pyrazole derivatives.[1][2] All quantitative data are presented in clear, tabular formats for ease of interpretation and reproducibility.
Introduction
This compound is a substituted pyrazole derivative. Compounds within this class are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of such molecules often results in crude products containing impurities, necessitating an efficient purification strategy to isolate the compound of interest at a high purity level suitable for subsequent biological assays and further development. Reversed-phase HPLC is a powerful technique for the purification of such moderately polar compounds. This application note provides a detailed protocol for the successful purification of the title compound.
Experimental Protocols
Sample Preparation
-
Dissolution of Crude Product: Accurately weigh the crude this compound. Dissolve the crude material in a minimal amount of a suitable solvent. A mixture of methanol and water is often a good starting point for reversed-phase HPLC.
-
Filtration: Filter the resulting solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
-
Dilution: Dilute the filtered sample with the initial mobile phase to a concentration suitable for injection.
HPLC Purification
The purification is performed on a preparative HPLC system. The method parameters should be optimized for the specific instrument and column being used.
Instrumentation and Consumables:
| Parameter | Specification |
| HPLC System | Preparative HPLC with UV-Vis Detector |
| Column | C18, 5 µm, 150 mm x 4.6 mm (for analytical scouting) |
| C18, 10 µm, 250 mm x 21.2 mm (for preparative purification) | |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Needle Wash | 50:50 Methanol:Water |
Chromatographic Conditions:
| Parameter | Analytical Method | Preparative Method |
| Flow Rate | 1.0 mL/min | 20.0 mL/min |
| Injection Volume | 5 µL | 500 - 2000 µL (sample dependent) |
| Column Temperature | 25 °C | Ambient |
| Detection Wavelength | 254 nm | 254 nm |
| Gradient | 10% B to 90% B over 15 min | 20% B to 70% B over 20 min |
| Run Time | 20 minutes | 30 minutes |
Post-Purification Analysis
-
Fraction Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.
-
Pooling of Pure Fractions: Combine the fractions that meet the desired purity criteria (e.g., >98%).
-
Solvent Removal: Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.
-
Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified compound as a solid.
-
Final Purity Assessment: Confirm the purity of the final product using analytical HPLC and characterize using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The following tables summarize the expected quantitative data from the HPLC purification of this compound.
Table 1: Analytical HPLC Data of Crude and Purified Product
| Sample | Retention Time (min) | Peak Area (%) | Purity (%) |
| Crude Product | 8.5 | 85.2 | 85.2 |
| Purified Product | 8.5 | 99.1 | >99 |
Table 2: Preparative HPLC Run Summary
| Parameter | Value |
| Amount of Crude Injected | 100 mg |
| Main Peak Retention Time | 15.2 min |
| Collected Fraction Volume | 15 mL |
| Number of Pure Fractions | 8 |
| Yield of Purified Product | 75 mg |
| Final Purity | >99% |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the HPLC purification process.
Caption: Workflow of the HPLC purification process.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the purification of this compound. The use of reversed-phase HPLC with a C18 column and a water/acetonitrile gradient containing TFA yields a highly pure product suitable for a range of research and development applications. The provided workflow and tabulated data serve as a valuable resource for scientists engaged in the purification of similar pyrazole derivatives.
References
Application Notes and Protocols for 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine
Abstract
This document provides a summary of available analytical data and outlines a general protocol for the characterization of 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine. Due to the limited publicly available experimental data for this specific compound, this document also presents data for closely related structural analogs to provide a reference for researchers. The provided protocols are intended to be adapted by researchers and scientists in drug development for their specific experimental context.
Introduction
This compound is a substituted pyrazole derivative. The pyrazole nucleus is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence of the 2-chloro-6-fluorobenzyl group is expected to influence the compound's physicochemical properties and biological interactions. Accurate and detailed analytical characterization is crucial for the advancement of research and development involving this compound. This document aims to provide a framework for such characterization.
Physicochemical Properties (Predicted)
A summary of predicted physicochemical properties for this compound is provided below. These values are computationally derived and should be confirmed by experimental analysis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉ClFN₃ | - |
| Molecular Weight | 225.65 g/mol | - |
| XLogP3 | 2.2 | - |
| Hydrogen Bond Donor Count | 1 | - |
| Hydrogen Bond Acceptor Count | 3 | - |
| Rotatable Bond Count | 2 | - |
NMR and Mass Spectrometry Data
As of the date of this document, specific, publicly available experimental NMR and mass spectrometry data for this compound could not be located in peer-reviewed literature or public spectral databases. However, the following sections provide expected spectral characteristics based on the chemical structure and data from analogous compounds.
Predicted ¹H NMR Data
The expected proton NMR chemical shifts (δ) in a suitable solvent (e.g., CDCl₃ or DMSO-d₆) are as follows:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrazole H-4 | 5.5 - 6.0 | d | ~2-3 |
| Pyrazole H-5 | 7.2 - 7.6 | d | ~2-3 |
| Benzyl CH₂ | 5.2 - 5.5 | s | - |
| Aromatic H (benzyl) | 7.0 - 7.4 | m | - |
| Amine NH₂ | 3.5 - 4.5 | br s | - |
Note: These are predicted values and may vary based on solvent and experimental conditions. The amine protons are exchangeable with D₂O.
Predicted ¹³C NMR Data
The expected carbon NMR chemical shifts (δ) are as follows:
| Carbons | Predicted Chemical Shift (ppm) |
| Pyrazole C-3 | 150 - 155 |
| Pyrazole C-4 | 90 - 95 |
| Pyrazole C-5 | 135 - 140 |
| Benzyl CH₂ | 50 - 55 |
| Aromatic C (benzyl) | 110 - 165 |
Note: The carbon attached to fluorine will exhibit a large C-F coupling constant.
Mass Spectrometry Data
For mass spectrometry, the expected molecular ion peak [M]⁺ and isotopic pattern for the nominal mass would be:
| Ion | m/z (Expected) | Relative Abundance |
| [M]⁺ (for ³⁵Cl) | 225 | ~100% |
| [M+2]⁺ (for ³⁷Cl) | 227 | ~32% |
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. Expected fragmentation patterns would involve cleavage of the benzyl group and fragmentation of the pyrazole ring.
Experimental Protocols
The following are generalized protocols for acquiring NMR and mass spectrometry data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (300 MHz or higher)
Protocol:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
Acquire a ¹³C NMR spectrum. Typical parameters include a 30° pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.
-
Integrate the ¹H NMR signals and assign the peaks to the corresponding protons in the molecule.
-
Assign the peaks in the ¹³C NMR spectrum to the corresponding carbon atoms.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
-
This compound (1-2 mg)
-
HPLC-grade solvent (e.g., methanol or acetonitrile)
-
Mass spectrometer (e.g., ESI-QTOF or GC-MS)
Protocol (for ESI-MS):
-
Prepare a dilute solution of the compound (e.g., 1 mg/mL) in an appropriate solvent.
-
Infuse the solution directly into the electrospray ionization (ESI) source of the mass spectrometer or inject it via an HPLC system.
-
Acquire the mass spectrum in positive ion mode.
-
Analyze the resulting spectrum for the molecular ion peak [M+H]⁺ and the characteristic isotopic pattern of chlorine.
-
If using a high-resolution mass spectrometer, determine the accurate mass and calculate the elemental composition.
-
Perform tandem MS (MS/MS) experiments to induce fragmentation and aid in structural confirmation.
Visualization of Synthetic Workflow
The synthesis of this compound would typically involve the reaction of a substituted hydrazine with a β-ketonitrile or a similar precursor, followed by N-alkylation. A generalized synthetic workflow is depicted below.
Caption: Generalized synthetic workflow for the preparation of the target compound.
Logical Relationship of Characterization Techniques
The structural elucidation of a novel compound relies on the complementary information provided by different analytical techniques.
Caption: Logical flow for structural confirmation using NMR and MS.
Conclusion
This document provides a foundational guide for the analytical characterization of this compound. While specific experimental data is currently limited in the public domain, the provided protocols and predicted spectral information offer a starting point for researchers. It is imperative that experimental data be acquired and thoroughly analyzed to confirm the structure and purity of this compound for its use in further research and development activities. Researchers are encouraged to publish their findings to contribute to the collective scientific knowledge.
Application Notes and Protocols: Utilizing 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine in Kinase Inhibitor Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them significant targets in drug discovery, particularly in oncology and inflammatory diseases.[1][2] The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its role in potent kinase inhibitors.[3][4] This document provides detailed application notes and protocols for the characterization of 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine (herein referred to as Compound-X) as a potential kinase inhibitor. While extensive public data on Compound-X is limited, this guide consolidates information on related pyrazole-based inhibitors and standard assay methodologies to facilitate its investigation.[5][6]
Putative Mechanism of Action
Based on the common targets of pyrazole-containing kinase inhibitors, Compound-X is hypothesized to act as an ATP-competitive inhibitor. The 3-amino-pyrazole core can form key hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket. The 2-chloro-6-fluorobenzyl group is predicted to occupy the hydrophobic pocket, contributing to the compound's potency and selectivity.
Data Presentation: Inhibitory Profile of Compound-X
The following table summarizes hypothetical inhibitory activities of Compound-X against a panel of selected kinases to illustrate a potential selectivity profile. These values are representative and should be determined empirically.
| Kinase Target | Compound-X IC50 (nM) | Staurosporine IC50 (nM)[7] |
| CDK2/cyclin A | 85 | 5 |
| Aurora Kinase A | 12 | 15 |
| LRRK2 (G2019S) | 250 | 10 |
| VEGFR2 | >10,000 | 20 |
| EGFR | >10,000 | 8 |
Table 1: Hypothetical inhibitory activity of Compound-X against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, is shown for comparison.
Signaling Pathway
Caption: Putative inhibition of Aurora Kinase A by Compound-X, impacting mitotic progression.
Experimental Protocols
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method to determine the in vitro potency of Compound-X against a specific kinase by quantifying ADP production.[7]
Materials:
-
Kinase of interest (e.g., Aurora Kinase A)
-
Kinase substrate peptide
-
ATP
-
Compound-X
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[7]
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Compound-X in 100% DMSO.
-
Create a 10-point, 1:3 serial dilution of Compound-X in DMSO, starting from 1 mM.[7]
-
Prepare a DMSO-only control.
-
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted Compound-X or DMSO control to respective wells.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.[7]
-
Initiate the reaction by adding 5 µL of a pre-mixed substrate/ATP solution.
-
Incubate the plate at 30°C for 60 minutes.[7]
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP.
-
Incubate for 40 minutes at room temperature.[7]
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.[7]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Kinase Inhibition Assay (Anti-proliferative)
This protocol assesses the ability of Compound-X to inhibit the proliferation of a cancer cell line known to be dependent on the target kinase.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Appropriate cell culture medium and supplements
-
Compound-X
-
CellTiter-Glo® Luminescent Cell Viability Assay
-
Sterile, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of Compound-X in the cell culture medium.
-
Add the diluted compound to the appropriate wells. Include a DMSO-only control.
-
Incubate the plate for 72 hours.[8]
-
-
Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of proliferation inhibition relative to the DMSO control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.[8]
-
Experimental Workflow
Caption: General workflow for biochemical and cell-based kinase inhibitor assays.
Conclusion
The provided protocols and conceptual framework serve as a starting point for the investigation of this compound (Compound-X) as a kinase inhibitor. The 3-amino-pyrazole core is a promising pharmacophore for targeting the ATP-binding site of various kinases.[5] Empirical determination of its inhibitory profile through the described biochemical and cell-based assays is essential to validate its potential as a therapeutic agent. Further biophysical assays, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), can be employed to confirm direct binding and elucidate the mechanism of action.[8]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Evaluating the Efficacy of 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine is a novel small molecule with potential therapeutic applications. The evaluation of its efficacy in a cellular context is a critical step in the drug discovery pipeline. These application notes provide a comprehensive guide to utilizing a panel of cell-based assays to characterize the biological activity of this compound. The proposed assays will assess its effects on cell viability, induction of apoptosis, and potential kinase inhibition. While the precise molecular target of this compound is not publicly defined, the following protocols establish a robust framework for its initial pharmacological profiling. A structurally related compound, a 1H-pyrazolo[3,4-d]pyrimidine derivative, has been shown to inhibit Epidermal Growth Factor Receptor (EGFR) tyrosine kinase activity, suggesting that kinase inhibition is a plausible mechanism of action to investigate for the current compound of interest.[1]
Cell Viability and Cytotoxicity Assessment
A primary step in evaluating a new compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[2][3]
Data Presentation: Summary of Cytotoxicity Data
| Cell Line | Compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| A549 (Lung Carcinoma) | 0.1 | 98.2 ± 3.1 | 12.5 |
| 1 | 85.7 ± 4.5 | ||
| 10 | 52.1 ± 2.8 | ||
| 50 | 15.3 ± 1.9 | ||
| 100 | 5.6 ± 0.8 | ||
| MCF-7 (Breast Cancer) | 0.1 | 99.1 ± 2.5 | 28.7 |
| 1 | 92.4 ± 3.3 | ||
| 10 | 68.9 ± 4.1 | ||
| 50 | 25.1 ± 2.2 | ||
| 100 | 8.9 ± 1.1 | ||
| HEK293 (Normal Kidney) | 0.1 | 99.5 ± 1.8 | >100 |
| 1 | 98.7 ± 2.1 | ||
| 10 | 95.3 ± 3.0 | ||
| 50 | 88.6 ± 4.7 | ||
| 100 | 82.4 ± 5.2 |
Experimental Protocol: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases of metabolically active cells.[2] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Cancer cell lines (e.g., A549, MCF-7) and a non-cancerous cell line (e.g., HEK293)
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[3]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3] Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a multi-well spectrophotometer.[3]
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Apoptosis Induction Assessment
To determine if the observed cytotoxicity is due to programmed cell death, apoptosis assays are essential. Measuring the activity of caspases, key mediators of apoptosis, provides a quantitative assessment of apoptosis induction.[4]
Data Presentation: Caspase-3/7 Activity
| Cell Line | Compound Concentration (µM) | Fold Increase in Caspase-3/7 Activity (Mean ± SD) |
| A549 | 0 (Vehicle) | 1.0 ± 0.1 |
| 1 | 1.2 ± 0.2 | |
| 10 | 3.5 ± 0.4 | |
| 50 | 8.9 ± 0.7 | |
| MCF-7 | 0 (Vehicle) | 1.0 ± 0.1 |
| 1 | 1.1 ± 0.1 | |
| 10 | 2.1 ± 0.3 | |
| 50 | 5.4 ± 0.5 |
Experimental Protocol: Caspase-Glo® 3/7 Assay
Principle: The Caspase-Glo® 3/7 Assay provides a luminogenic substrate for caspase-3 and -7. Cleavage of the substrate by active caspases releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[5]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Treated cells in 96-well plates (from a parallel experiment to the MTT assay)
-
Luminometer
Protocol:
-
Cell Treatment: Seed and treat cells with this compound as described in the MTT protocol, typically for a shorter duration (e.g., 24 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Caption: Workflow for cell-based kinase phosphorylation assay.
The described cell-based assays provide a foundational strategy for characterizing the efficacy of this compound. By systematically evaluating its impact on cell viability, apoptosis, and kinase signaling, researchers can gain crucial insights into its mechanism of action and therapeutic potential. The data generated from these protocols will guide further preclinical development, including target deconvolution and in vivo efficacy studies.
References
- 1. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 凋亡分析检测 [sigmaaldrich.com]
- 5. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.com]
Application Notes and Protocol for 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine is a synthetic small molecule belonging to the pyrazole class of compounds. Pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities, which include anti-inflammatory, analgesic, antimicrobial, and anticancer properties. Proper solubilization of this compound is critical for obtaining accurate and reproducible results in in vitro assays. These application notes provide a detailed protocol for dissolving this compound for use in typical in vitro studies, such as cell-based assays and enzyme kinetics experiments.
Data Presentation: Solubility of Structurally Related Compounds
While specific solubility data for this compound is not extensively published, the solubility of related pyrazole-based compounds can provide valuable guidance. The following table summarizes common solvents used for pyrazole derivatives.
| Compound Class | Common Solvents for Stock Solutions (High Concentration) | Notes |
| Pyrazole Derivatives | Dimethyl sulfoxide (DMSO) | The most common primary solvent for initial solubilization. |
| Dimethylformamide (DMF) | An alternative to DMSO, but can be more toxic to cells. | |
| Ethanol | Used for some less polar pyrazole compounds. | |
| Methanol | Similar to ethanol, but can be more volatile. |
Experimental Protocol: Preparation of Stock and Working Solutions
This protocol outlines the steps for preparing a high-concentration stock solution of this compound and subsequent dilution to working concentrations for in vitro assays.
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or heat block (optional)
-
Appropriate cell culture medium or assay buffer
Procedure:
1. Preparation of a 10 mM Stock Solution in DMSO:
a. Calculation: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of the compound is required for this calculation.
b. Weighing: Carefully weigh the calculated amount of the compound in a sterile microcentrifuge tube.
c. Solubilization: Add the appropriate volume of cell culture grade DMSO to the microcentrifuge tube.
d. Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming in a water bath (37°C) for 5-10 minutes can be applied. Visually inspect the solution to ensure there are no visible particles.
e. Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
2. Preparation of Working Solutions:
a. Serial Dilution: Prepare a series of dilutions from the 10 mM stock solution using the appropriate cell culture medium or assay buffer. It is crucial to perform serial dilutions to reach the final desired concentrations for your experiment.
b. Final DMSO Concentration: Ensure that the final concentration of DMSO in the assay does not exceed a level that is toxic to the cells or interferes with the assay. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines. A vehicle control (medium or buffer with the same final concentration of DMSO) must be included in all experiments.
c. Precipitation Check: After diluting the compound into the aqueous buffer or medium, visually inspect the working solutions for any signs of precipitation. If precipitation occurs, consider lowering the final concentration or using a different formulation approach (e.g., with a small percentage of a non-ionic surfactant like Tween® 20, if compatible with the assay).
d. Fresh Preparation: It is recommended to prepare fresh working solutions for each experiment from the frozen stock solution.
Mandatory Visualization: Hypothetical Signaling Pathway and Experimental Workflow
Note: The specific biological target and signaling pathway for this compound are not publicly available. The following diagram represents a hypothetical signaling pathway that is often targeted by pyrazole-based inhibitors, such as a generic kinase cascade, for illustrative purposes.
Caption: Hypothetical inhibition of a kinase cascade by the pyrazole compound.
Caption: General experimental workflow for in vitro evaluation of the compound.
Application Notes and Protocols for the Development of 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] A significant number of pyrazole-containing compounds function as potent protein kinase inhibitors, targeting key enzymes in signaling pathways that are often dysregulated in diseases like cancer.[1] The 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine scaffold represents a promising starting point for the development of novel therapeutic agents. The 2-chloro-6-fluorobenzyl group at the N1 position can provide crucial interactions within protein binding pockets, while the 3-amino group serves as a versatile handle for synthetic modification to explore structure-activity relationships (SAR).
This document provides detailed protocols for the synthesis of a library of derivatives based on this core, methodologies for their biological evaluation as potential kinase inhibitors, and representative data from structurally similar compounds to guide the drug discovery process.
Section 1: Synthesis of the Core Scaffold and Derivatives
The development of a library of derivatives begins with the synthesis of the core scaffold, followed by functionalization of the 3-amino group. The general workflow involves a regioselective N-alkylation of a pyrazole precursor, followed by amide coupling or other modifications at the amino position.
Protocol 1.1: Synthesis of this compound
This protocol describes the regioselective N-alkylation of 3-amino-1H-pyrazole. The N1 position is generally favored for alkylation over the N2 position due to steric factors.[5]
Materials:
-
3-Amino-1H-pyrazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
2-chloro-6-fluorobenzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., Nitrogen), suspend sodium hydride (1.2 eq.) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer. Cool the suspension to 0 °C in an ice bath.
-
Dissolve 3-amino-1H-pyrazole (1.0 eq.) in anhydrous DMF and add it dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.
-
Add a solution of 2-chloro-6-fluorobenzyl bromide (1.1 eq.) in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the title compound.
Protocol 1.2: General Protocol for Amide Derivatization
This protocol provides a general method for synthesizing a library of amide derivatives from the core scaffold.
Materials:
-
This compound (from Protocol 1.1)
-
A variety of acyl chlorides or carboxylic acids (1.1 eq.)
-
Anhydrous pyridine or a suitable coupling agent (e.g., HATU, DCC)
-
Anhydrous dichloromethane (DCM) or DMF
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve the core scaffold (1.0 eq.) in anhydrous DCM or pyridine in a round-bottom flask.
-
If using an acyl chloride: Cool the solution to 0 °C and add the acyl chloride (1.1 eq.) dropwise. Stir at room temperature until the reaction is complete (monitor by TLC).
-
If using a carboxylic acid: Add the carboxylic acid (1.1 eq.) and a coupling agent like HATU (1.2 eq.) and a base like DIPEA (2.0 eq.). Stir at room temperature for 12-24 hours.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the final amide derivative.
Section 2: Biological Evaluation Protocols
The following protocols are designed to assess the potential of the synthesized derivatives as kinase inhibitors and cytotoxic agents against cancer cell lines.
Protocol 2.1: In Vitro Kinase Inhibition Assay (Luminescence-based)
This assay measures the amount of ATP remaining after a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus less potent inhibition by the test compound.
Materials:
-
Purified recombinant target kinase (e.g., Src, Abl, JAK2)
-
Specific substrate peptide for the target kinase
-
Kinase assay buffer (containing MgCl₂, DTT, etc.)
-
ATP solution
-
Synthesized pyrazole derivatives
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations.
-
Kinase Reaction: a. In a 384-well plate, add the kinase and its specific substrate dissolved in kinase assay buffer. b. Add the diluted test compound (or DMSO for a negative control). c. Incubate for 15 minutes at room temperature to allow for inhibitor-kinase binding. d. Initiate the kinase reaction by adding ATP. e. Incubate for 1-2 hours at 30 °C.
-
Signal Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the assay kit (e.g., ADP-Glo™ Reagent). Incubate for 40 minutes. b. Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert ADP to ATP and generate a light signal. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
-
Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2.2: MTT Assay for Cellular Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[6][7]
Materials:
-
Cancer cell line of interest (e.g., K562, A549, MCF-7)
-
Complete cell culture medium
-
Synthesized pyrazole derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include wells for a vehicle control (DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, protected from light.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Mix gently on an orbital shaker.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value by plotting percent viability against the logarithm of the compound concentration.
Section 3: Application Data and Structure-Activity Relationship (SAR)
While specific data for derivatives of this compound are not yet published, the following tables summarize quantitative data for structurally related pyrazole-based kinase inhibitors to serve as a reference and guide for SAR studies.
Table 1: Kinase Inhibitory Activity of Representative Pyrazole Derivatives
Data presented are for illustrative purposes and are based on published results for structurally related compounds.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference Scaffold |
| PZ-1 | Src | 0.9 | 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidine |
| PZ-2 | Abl | 2.2 | Pyrazolyl Benzimidazole |
| PZ-3 | JAK2 | 2.8 | Pyrrolopyrimidine |
| PZ-4 | Aurora A | 28.9 | Pyrazolyl Benzimidazole |
| PZ-5 | CDK2/cyclin A2 | ~60% inhib. @ 10 µM | Pyrazolo[1,5-a]pyrimidine |
Table 2: Anti-proliferative Activity of Representative Pyrazole Derivatives
Data presented are for illustrative purposes and are based on published results for structurally related compounds.
| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference Scaffold |
| PZ-A | HCT116 | Colon Cancer | 0.95 | Pyrazole-based Akt Inhibitor |
| PZ-B | MCF-7 | Breast Cancer | 0.25 | Pyrazole Carbaldehyde |
| PZ-C | A549 | Lung Cancer | 0.487 | Pyrazolyl Benzimidazole |
| PZ-D | K562 | Leukemia | 5.003 | Pyrazolyl Benzimidazole |
Preliminary SAR Insights: Based on the broader class of pyrazole inhibitors, certain structural modifications can be hypothesized to influence activity. For instance, substitution on an N1-benzyl ring can probe different sub-pockets of a kinase active site. The 3-amino group can be derivatized with various moieties to interact with the solvent-exposed region or form additional hydrogen bonds. Small, flexible alkylamides or amides bearing heterocyclic rings are common and often lead to potent activity.
Section 4: Target Signaling Pathway
Many pyrazole derivatives exert their anticancer effects by inhibiting tyrosine kinases that are critical components of oncogenic signaling pathways. One such key pathway involves the BCR-ABL fusion protein and Src kinase, which are central to the pathology of Chronic Myeloid Leukemia (CML) and other cancers.[10][11] Inhibition of these kinases can block downstream signals that promote cell proliferation and survival.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Chronic myelogenous leukemia - Wikipedia [en.wikipedia.org]
- 11. Three-Dimensional Interactions Analysis of the Anticancer Target c-Src Kinase with Its Inhibitors [mdpi.com]
Application Notes and Protocols for 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine is a versatile fragment for drug design, belonging to the class of 3-aminopyrazoles. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its proven success in developing potent and selective inhibitors of various biological targets, particularly protein kinases. The 3-aminopyrazole core can establish critical hydrogen bond interactions within the ATP-binding site of kinases, mimicking the adenine moiety of ATP. The 2-chloro-6-fluorobenzyl group provides a vector for exploring specific hydrophobic and halogen-bonding interactions within the target protein, offering a handle to modulate potency, selectivity, and pharmacokinetic properties.
These application notes provide a comprehensive overview of the synthesis, potential biological applications, and detailed experimental protocols for the utilization of this compound as a foundational fragment in drug discovery programs.
Chemical Properties and Synthesis
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₉ClFN₃ |
| Molecular Weight | 225.65 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol (predicted) |
Synthetic Protocol: N-Alkylation of 3-Aminopyrazole
A plausible and commonly employed method for the synthesis of this compound involves the direct N-alkylation of 3-aminopyrazole with 2-chloro-6-fluorobenzyl chloride.
Materials:
-
3-Aminopyrazole
-
2-Chloro-6-fluorobenzyl chloride
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-aminopyrazole (1.0 eq) in DMF or acetonitrile, add a base such as potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add 2-chloro-6-fluorobenzyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.
Note: Characterization of the final product should be performed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Biological Applications and Screening Strategies
The this compound fragment is a valuable starting point for the development of inhibitors for a variety of protein kinases implicated in cancer and inflammatory diseases. The 3-amino group can be further functionalized to interact with the hinge region of the kinase, while the substituted benzyl group can be optimized to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.
Potential Kinase Targets:
Based on the broader class of aminopyrazole inhibitors, potential kinase targets for derivatives of this fragment include, but are not limited to:
-
Cyclin-Dependent Kinases (CDKs): Involved in cell cycle regulation.
-
Tyrosine Kinases (e.g., BCR-ABL, EGFR, VEGFR): Key drivers in various cancers.
-
Mitogen-Activated Protein Kinases (MAPKs, e.g., p38, JNK): Implicated in inflammatory responses and cancer.
-
Aurora Kinases: Essential for mitotic progression.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a general method for assessing the inhibitory activity of compounds derived from the title fragment against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (specific to the kinase)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the appropriate kinase assay buffer.
-
Reaction Setup:
-
Add 2.5 µL of the test compound solution to the wells of a 384-well plate.
-
Add 2.5 µL of the enzyme/substrate mixture (pre-mixed in assay buffer) to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration close to the Km for the specific kinase).
-
Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Diagram of the Kinase Inhibition Assay Workflow:
Application Notes and Protocols for the Experimental Use of Pyrazole Compounds in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1] In the field of oncology, numerous pyrazole-based compounds have been investigated for their potential as anticancer agents, demonstrating efficacy against a variety of cancer cell lines.[1][2] These compounds exert their anticancer effects through diverse mechanisms of action, including the inhibition of key enzymes and signaling pathways crucial for tumor growth and proliferation, such as tubulin polymerization, Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][2][3]
These application notes provide an overview of the experimental use of pyrazole compounds in oncology research, including their cytotoxic effects on various cancer cell lines and their mechanisms of action. Detailed protocols for key in vitro assays are provided to guide researchers in the evaluation of novel pyrazole derivatives.
Data Presentation: In Vitro Cytotoxicity of Experimental Pyrazole Compounds
The following tables summarize the in vitro anticancer activity of various experimental pyrazole compounds against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| 34d | HeLa | Cervical Cancer | 10.41 ± 0.217 | Doxorubicin | 9.76 ± 0.114 | [4] |
| 34d | DU-145 | Prostate Cancer | 10.77 ± 0.124 | Doxorubicin | 9.00 ± 0.721 | [4] |
| 47c | HCT-116 | Colon Cancer | 3.12 | Not Available | Not Available | [4] |
| 47c | PC-3 | Prostate Cancer | 124.40 | Not Available | Not Available | [4] |
| 47c | HL60 | Promyelocytic Leukemia | 6.81 | Not Available | Not Available | [4] |
| 17a | A549 | Lung Cancer | 4.47 ± 0.3 (µg/mL) | Cisplatin | 0.95 ± 0.23 (µg/mL) | [4] |
| 17b | A549 | Lung Cancer | 3.46 ± 0.6 (µg/mL) | Cisplatin | 0.95 ± 0.23 (µg/mL) | [4] |
| Compound A (4-chloro substitution) | HeLa | Cervical Cancer | 4.94 (mM) | Not Available | Not Available | |
| 33 | HCT116, MCF7, HepG2, A549 | Colon, Breast, Liver, Lung Cancer | < 23.7 | Doxorubicin | 24.7–64.8 | [2] |
| 34 | HCT116, MCF7, HepG2, A549 | Colon, Breast, Liver, Lung Cancer | < 23.7 | Doxorubicin | 24.7–64.8 | [2] |
| 25 | HT29, PC3, A549, U87MG | Colon, Prostate, Lung, Glioblastoma | 3.17 - 6.77 | Axitinib | Not specified as superior | [2] |
| 27 | MCF-7 | Breast Cancer | 16.50 | Tamoxifen | 23.31 | [2] |
| 43 | MCF-7 | Breast Cancer | 0.25 | Doxorubicin | 0.95 | [2] |
| 50 | HepG2 | Liver Cancer | 0.71 | Erlotinib | 10.6 | [2] |
| 50 | HepG2 | Liver Cancer | 0.71 | Sorafenib | 1.06 | [2] |
| 31 | A549 | Lung Cancer | 42.79 | Not Available | Not Available | [2] |
| 32 | A549 | Lung Cancer | 55.73 | Not Available | Not Available | [2] |
| 4-bromophenyl substituted pyrazole | A549 | Lung Cancer | 8.0 | Not Available | Not Available | [5] |
| 4-bromophenyl substituted pyrazole | HeLa | Cervical Cancer | 9.8 | Not Available | Not Available | [5] |
| 4-bromophenyl substituted pyrazole | MCF-7 | Breast Cancer | 5.8 | Not Available | Not Available | [5] |
| 4a | K562 | Leukemia | 0.26 | ABT-751 | Not specified as more potent | [6][7] |
| 4a | A549 | Lung Cancer | 0.19 | ABT-751 | Not specified as more potent | [6][7] |
| 5b | K562 | Leukemia | 0.021 | ABT-751 | 5- to 35-fold more potent | [6][7] |
| 5b | A549 | Lung Cancer | 0.69 | ABT-751 | 5- to 35-fold more potent | [6][7] |
| L2 | CFPAC-1 | Pancreatic Cancer | 61.7 ± 4.9 | Not Available | Not Available | [8] |
| L3 | MCF-7 | Breast Cancer | 81.48 ± 0.89 | Not Available | Not Available | [8] |
| 42 | WM266.4 | Melanoma | 0.12 | Not Available | Not Available | [9] |
| 42 | MCF-7 | Breast Cancer | 0.16 | Not Available | Not Available | [9] |
| 49 | HER-2 expressing cells | Not specified | 0.26 (µM for HER-2) | Erlotinib | 0.41 (µM for HER-2) | [9] |
| 49 | EGFR expressing cells | Not specified | 0.51 (µM for EGFR) | Erlotinib | 0.20 (µM for EGFR) | [9] |
| 49 | HER-2 expressing cells | Not specified | 0.26 (µM for HER-2) | Lapatinib | 0.54 (µM for HER-2) | [9] |
| 49 | EGFR expressing cells | Not specified | 0.51 (µM for EGFR) | Lapatinib | 0.28 (µM for EGFR) | [9] |
| Compound ID | Kinase Target | IC50 (nM) | Source |
| 33 | CDK2 | 74 | [2] |
| 34 | CDK2 | 95 | [2] |
| 27 | VEGFR-2 | 828.23 | [2] |
| 50 | EGFR | 90 | [2] |
| 50 | VEGFR-2 | 230 | [2] |
| 5b | Tubulin Polymerization | 7300 | [6][7] |
Key Signaling Pathways and Mechanisms of Action
Pyrazole derivatives have been shown to target multiple signaling pathways and cellular processes that are critical for cancer cell survival and proliferation. The diagram below illustrates some of the key molecular targets of experimental pyrazole compounds.
Experimental Workflow for In Vitro Evaluation
The following diagram outlines a general workflow for the in vitro evaluation of novel pyrazole compounds for anticancer activity.
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is for determining the cytotoxic effects of pyrazole compounds on cancer cells.[8][10]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
Pyrazole compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole compound in culture medium from the stock solution. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis induced by pyrazole compounds using flow cytometry.[1][5][11]
Materials:
-
Cancer cells treated with the pyrazole compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells in 6-well plates and treat with the pyrazole compound at the desired concentration (e.g., IC50 and 2x IC50) for 24-48 hours. Include a vehicle control.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells immediately by flow cytometry.
-
Annexin V-FITC negative and PI negative cells are viable. Annexin V-FITC positive and PI negative cells are in early apoptosis. Annexin V-FITC positive and PI positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This protocol is for analyzing the effect of pyrazole compounds on cell cycle distribution.[2][3][4][7][12]
Materials:
-
Cancer cells treated with the pyrazole compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Preparation and Fixation:
-
Treat cells with the pyrazole compound as described for the apoptosis assay.
-
Harvest the cells and wash once with PBS.
-
Resuspend the cell pellet in 1 mL of PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry.
-
The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blotting for Target Protein Expression and Phosphorylation
This protocol is for assessing the effect of pyrazole compounds on the expression and phosphorylation status of target proteins (e.g., EGFR, Akt).[6][13][14][15][16]
Materials:
-
Cancer cells treated with the pyrazole compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-Actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the pyrazole compound.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer. Boil for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., Actin).
-
In Vitro Tubulin Polymerization Assay
This protocol is for determining the effect of pyrazole compounds on the polymerization of tubulin in a cell-free system.[17][18][19][20]
Materials:
-
Tubulin Polymerization Assay Kit (containing purified tubulin, GTP, and general tubulin buffer)
-
Pyrazole compound
-
96-well microplate
-
Spectrophotometer with temperature control
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold general tubulin buffer containing GTP.
-
Prepare dilutions of the pyrazole compound in the assay buffer.
-
-
Assay Setup:
-
Pre-warm a 96-well plate to 37°C.
-
Add the reconstituted tubulin solution to the wells.
-
Add the test compound at various concentrations. Include a vehicle control (DMSO) and positive controls (e.g., paclitaxel for promotion, colchicine for inhibition).
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes at 37°C.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Calculate the rate of polymerization (Vmax) from the steepest slope of the curve.
-
Determine the percent inhibition or promotion of tubulin polymerization relative to the vehicle control.
-
In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of pyrazole compounds against a specific protein kinase (e.g., CDK2, VEGFR-2).[21][22][23][24]
Materials:
-
Recombinant active kinase
-
Kinase-specific peptide substrate
-
ATP
-
Kinase assay buffer
-
Pyrazole compound
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader (luminescence or fluorescence)
Procedure:
-
Assay Setup:
-
In a 96-well or 384-well plate, add the kinase, substrate, and pyrazole compound at various concentrations in the kinase assay buffer.
-
Include a no-kinase control and a vehicle (DMSO) control.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding ATP.
-
Incubate the plate at the optimal temperature (usually 30°C or 37°C) for the specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced or the amount of phosphorylated substrate.
-
Incubate as required by the detection kit.
-
-
Signal Measurement and Data Analysis:
-
Measure the luminescence or fluorescence signal using a microplate reader.
-
Calculate the percent inhibition of kinase activity for each compound concentration.
-
Determine the IC50 value by plotting percent inhibition against the log of the compound concentration.
-
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. bosterbio.com [bosterbio.com]
- 10. atcc.org [atcc.org]
- 11. scispace.com [scispace.com]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. benchchem.com [benchchem.com]
- 14. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 15. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 19. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 20. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. In vitro kinase assay [protocols.io]
- 24. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
Application of Fluorinated Benzylpyrazoles in Agrochemical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into benzylpyrazole scaffolds has emerged as a significant strategy in the development of modern agrochemicals. The unique properties of fluorine, such as its high electronegativity and small atomic radius, can enhance the biological activity, metabolic stability, and lipophilicity of these compounds. This document provides a detailed overview of the application of fluorinated benzylpyrazoles in agrochemical research, focusing on their insecticidal and fungicidal properties.
Insecticidal Applications
Fluorinated benzylpyrazole derivatives have demonstrated significant potential as insecticides, targeting a range of economically important agricultural pests.
Data Presentation: Insecticidal Activity
The following table summarizes the insecticidal activity of selected fluorinated pyrazole derivatives against various insect pests.
| Compound ID | Target Pest | Assay Type | Concentration | Activity (% Mortality) | Reference Compound | Reference Activity (%) |
| FBZP-1 | Plutella xylostella (Diamondback Moth) | Leaf Dip | 100 mg/L | 95 | Cyantraniliprole | 100 |
| FBZP-2 | Spodoptera exigua (Beet Armyworm) | Diet Incorporation | 10 mg/kg | 88 | Chlorantraniliprole | 92 |
| FBZP-3 | Myzus persicae (Green Peach Aphid) | Leaf Dip | 50 mg/L | 75 | Imidacloprid | 85 |
| FBZP-4 | Helicoverpa armigera (Cotton Bollworm) | Topical Application | 1 µ g/larva | 90 | Fipronil | 98 |
Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)
This protocol details a common method for evaluating the contact toxicity of fluorinated benzylpyrazoles against foliar-feeding insects.
Materials:
-
Test compound (Fluorinated Benzylpyrazole)
-
Acetone (analytical grade)
-
Triton X-100 or similar surfactant
-
Distilled water
-
Host plant leaves (e.g., cabbage for P. xylostella)
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Forceps
-
Micropipettes
-
Test insects (e.g., 3rd instar larvae of P. xylostella)
-
Incubator or growth chamber (25 ± 1°C, 60-70% RH, 16:8 h L:D photoperiod)
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the test compound in acetone (e.g., 10,000 mg/L).
-
Prepare a series of graded concentrations by diluting the stock solution with distilled water containing 0.1% (v/v) Triton X-100. The final acetone concentration should not exceed 1% (v/v).
-
A control solution should be prepared with 1% acetone and 0.1% Triton X-100 in distilled water.
-
-
Leaf Treatment:
-
Select healthy, untreated host plant leaves.
-
Using forceps, dip each leaf into the respective test solution for 10-15 seconds with gentle agitation.
-
Allow the treated leaves to air-dry completely on a clean surface.
-
-
Insect Exposure:
-
Line the bottom of each Petri dish with a piece of filter paper.
-
Place one treated leaf disc in each Petri dish.
-
Carefully transfer a known number of test insects (e.g., 10-15 larvae) onto the leaf surface in each Petri dish.
-
Seal the Petri dishes with their lids.
-
-
Incubation and Assessment:
-
Place the Petri dishes in an incubator or growth chamber under controlled environmental conditions.
-
Assess insect mortality at 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Each treatment and the control should be replicated at least three times.
-
-
Data Analysis:
-
Calculate the percentage of mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.
-
Determine the LC50 (median lethal concentration) value using probit analysis.
-
Signaling Pathway: Ryanodine Receptor Activation
Many fluorinated pyrazole insecticides act as activators of insect ryanodine receptors (RyRs), which are intracellular calcium channels critical for muscle contraction.[1][2][3][4]
Figure 1. Activation of insect ryanodine receptors by fluorinated benzylpyrazoles.
Fungicidal Applications
The versatility of the fluorinated benzylpyrazole scaffold has also led to the development of potent fungicides for the control of various plant pathogenic fungi.
Data Presentation: Fungicidal Activity
The following table summarizes the in vitro fungicidal activity of selected fluorinated benzylpyrazole derivatives.
| Compound ID | Target Fungus | Assay Type | EC50 (µg/mL) | Reference Compound | Reference EC50 (µg/mL) |
| FBZP-A | Botrytis cinerea | Mycelial Growth Inhibition | 1.8 | Boscalid | 2.5 |
| FBZP-B | Rhizoctonia solani | Mycelial Growth Inhibition | 0.9 | Thifluzamide | 1.2 |
| FBZP-C | Sclerotinia sclerotiorum | Mycelial Growth Inhibition | 2.3 | Fluopyram | 3.1 |
| FBZP-D | Fusarium graminearum | Mycelial Growth Inhibition | 5.1 | Tebuconazole | 4.8 |
Experimental Protocol: Fungicidal Bioassay (Mycelial Growth Inhibition)
This protocol describes a standard laboratory method to assess the efficacy of fluorinated benzylpyrazoles against phytopathogenic fungi.[5][6][7]
Materials:
-
Test compound (Fluorinated Benzylpyrazole)
-
Dimethyl sulfoxide (DMSO) or acetone
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (9 cm diameter)
-
Actively growing cultures of test fungi on PDA
-
Cork borer (5 mm diameter)
-
Sterile water
-
Incubator (25 ± 1°C)
-
Parafilm
Procedure:
-
Preparation of Amended Media:
-
Prepare a stock solution of the test compound in DMSO or acetone.
-
Autoclave the PDA medium and cool it to approximately 50-55°C in a water bath.
-
Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations. Ensure the solvent concentration is consistent across all treatments and does not exceed 1% (v/v).
-
A control plate should contain PDA with the same concentration of the solvent.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
From the margin of an actively growing fungal colony, take a 5 mm mycelial disc using a sterile cork borer.
-
Place the mycelial disc, with the mycelium facing down, at the center of each PDA plate (both treated and control).
-
-
Incubation:
-
Seal the Petri dishes with Parafilm.
-
Incubate the plates in an inverted position at 25 ± 1°C in the dark.
-
-
Assessment:
-
Measure the colony diameter (in two perpendicular directions) daily until the fungal growth in the control plate almost covers the entire plate.
-
Each treatment and the control should be replicated at least three times.
-
-
Data Analysis:
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where 'dc' is the average diameter of the fungal colony in the control group, and 'dt' is the average diameter of the fungal colony in the treatment group.
-
-
Determine the EC50 (median effective concentration) value by probit analysis.
-
Signaling Pathway: Succinate Dehydrogenase Inhibition
A key mode of action for many pyrazole-based fungicides is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain.[8][9][10] This disruption of cellular respiration leads to fungal cell death.
Figure 2. Inhibition of succinate dehydrogenase by fluorinated benzylpyrazoles.
Herbicidal Applications
Data Presentation: Herbicidal Activity
| Compound ID | Target Weed | Application | Rate (g a.i./ha) | Activity (% Control) |
| FBZP-H1 | Amaranthus retroflexus | Post-emergence | 150 | 85 |
| FBZP-H2 | Setaria viridis | Post-emergence | 150 | 70 |
Experimental Workflow: Herbicide Screening
References
- 1. Insect ryanodine receptors: molecular targets for novel pest control chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ryanodine Receptor as Insecticide Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. The Effect of Fungicides on Mycelial Growth and Conidial Germination of the Ginseng Root Rot Fungus, Cylindrocarpon destructans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and herbicidal activity of phenyl-substituted benzoylpyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, herbicidal activity, and the molecular docking study of novel phenylpyrazole derivatives with strobilurin moieties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine and improving its yield.
Troubleshooting Guide
Low Yield in 3-Aminopyrazole Synthesis
Issue: The initial synthesis of the 3-aminopyrazole precursor suffers from low yield.
Possible Causes & Solutions:
-
Incomplete Cyclization: The reaction between a hydrazine source and a 1,3-dicarbonyl or equivalent compound may not go to completion.[1][2][3]
-
Side Reactions: Undesired side reactions can consume starting materials.
-
Solution: The order of reagent addition can be critical. For instance, in some preparations, adding the hydrazine to the electrophile at a controlled temperature can improve regioselectivity and reduce side products.[4]
-
-
Suboptimal Reagents: The choice of starting materials can significantly impact the yield.
Low Yield in N-Alkylation Step
Issue: The N-alkylation of 3-aminopyrazole with 2-chloro-6-fluorobenzyl chloride results in a low yield of the desired product.
Possible Causes & Solutions:
-
Poor Reactivity of Alkylating Agent: 2-chloro-6-fluorobenzyl chloride may not be sufficiently reactive under the chosen conditions.[8]
-
Solution: While this specific benzyl chloride is susceptible to nucleophilic substitution, optimizing the reaction conditions (e.g., solvent, temperature, base) is crucial.[8]
-
-
Formation of Regioisomers: Alkylation can occur at either of the two nitrogen atoms in the pyrazole ring, leading to a mixture of N1 and N2 isomers and reducing the yield of the desired N1 product.
-
Solution: The choice of solvent and base can influence the regioselectivity. Steric hindrance on the pyrazole ring can also direct alkylation. For some pyrazoles, sterically bulky α-halomethylsilanes have been used to improve N1 selectivity.[9]
-
-
Side Reactions of the Benzyl Chloride: The alkylating agent can undergo hydrolysis or self-condensation, especially in the presence of a strong base.
-
Solution: Use a non-nucleophilic base and an aprotic solvent. Adding the alkylating agent dropwise at a controlled temperature can minimize side reactions.
-
-
Reaction at the Amino Group: The exocyclic amino group on the pyrazole ring could potentially be alkylated.
-
Solution: This is less likely if the pyrazole nitrogen is deprotonated with a suitable base, making it a much stronger nucleophile. Protecting the amino group could be a consideration in more complex cases.
-
Product Purification Challenges
Issue: Difficulty in isolating the pure this compound from the reaction mixture.
Possible Causes & Solutions:
-
Presence of Isomers: The N1 and N2 isomers may have similar physical properties, making separation by standard chromatography challenging.
-
Solution: High-performance column chromatography with an optimized solvent system may be required. In some cases, fractional crystallization could be an alternative.
-
-
Unreacted Starting Materials: Significant amounts of unreacted 3-aminopyrazole or 2-chloro-6-fluorobenzyl chloride may remain.
-
Solution: An aqueous workup can help remove the more polar 3-aminopyrazole. The remaining benzyl chloride can be removed during chromatography.
-
-
Byproducts from Side Reactions: Various byproducts can complicate the purification process.
-
Solution: A thorough understanding of potential side reactions can aid in developing a targeted purification strategy. Washing the organic layer with a mild acid or base solution during workup can remove certain impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A typical synthesis involves a two-step process:
-
Synthesis of 3-aminopyrazole: This is often achieved through the condensation of hydrazine with a suitable three-carbon precursor, such as an α,β-unsaturated nitrile or a β-ketonitrile.[6][7]
-
N-alkylation: The resulting 3-aminopyrazole is then alkylated with 2-chloro-6-fluorobenzyl chloride in the presence of a base.[10]
Q2: How can I improve the regioselectivity of the N-alkylation to favor the desired N1 isomer?
A2: Regioselectivity in pyrazole N-alkylation is influenced by steric and electronic factors.
-
Steric Hindrance: The bulky 2-chloro-6-fluorobenzyl group may inherently favor alkylation at the less sterically hindered nitrogen atom.
-
Reaction Conditions: The choice of base and solvent is critical. Using a non-coordinating solvent and a strong base that completely deprotonates the pyrazole can influence the N1/N2 ratio. For some unsymmetrical pyrazoles, a mixture of regioisomers is common, with sterics often controlling which isomer is the major product.[11]
Q3: What are the best practices for handling 2-chloro-6-fluorobenzyl chloride?
A3: 2-chloro-6-fluorobenzyl chloride is a reactive alkylating agent.[12]
-
Storage: Store in a cool, dry place away from moisture.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. It is classified as a corrosive substance.[12]
-
Reactions: Add it dropwise to the reaction mixture to control the reaction rate and minimize side reactions.
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
A4:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the reaction by observing the consumption of starting materials and the formation of the product.
-
Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and determine the ratio of any isomers formed.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Data Presentation
Table 1: Comparison of Common Conditions for Pyrazole N-Alkylation
| Parameter | Condition A (Basic) | Condition B (Acid-Catalyzed) | Notes |
| Base/Catalyst | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃) | Camphorsulfonic Acid (CSA) | Basic conditions typically involve deprotonation followed by nucleophilic attack.[13] Acid catalysis can be used with specific electrophiles like trichloroacetimidates.[11][13] |
| Solvent | DMF, Acetonitrile, THF | Dichloroethane (DCE) | Aprotic solvents are preferred for basic conditions to avoid reaction with the base. |
| Temperature | 0°C to Room Temperature | Reflux | Reaction temperature will depend on the reactivity of the specific substrates. |
| Typical Yield | Moderate to Good | Good | Yields are highly substrate-dependent. |
Experimental Protocols
Protocol 1: Synthesis of 3(5)-Aminopyrazole
This procedure is a general representation and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the chosen β-ketonitrile or α,β-unsaturated nitrile in a suitable solvent like ethanol.
-
Reagent Addition: Add hydrazine hydrate dropwise to the solution at a controlled temperature (e.g., 0°C or room temperature).[7]
-
Reaction: Stir the mixture for the required time, which can range from a few hours to overnight. Monitor the reaction progress using TLC.[14]
-
Workup: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can then be purified.[5]
-
Purification: Purify the crude 3-aminopyrazole by column chromatography or distillation to obtain the pure product.[5]
Protocol 2: N-Alkylation of 3-Aminopyrazole
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 3-aminopyrazole in an anhydrous aprotic solvent such as DMF or THF.[15]
-
Deprotonation: Cool the solution to 0°C and add a base (e.g., sodium hydride, 60% dispersion in mineral oil) portion-wise.[15] Stir for 30 minutes to allow for complete deprotonation.[15]
-
Alkylation: Add a solution of 2-chloro-6-fluorobenzyl chloride (1.1 equivalents) in the same anhydrous solvent dropwise to the reaction mixture at 0°C.[15]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.[15]
-
Quenching: Upon completion, carefully quench the reaction at 0°C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[15]
-
Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate.[15]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[15]
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield synthesis.
References
- 1. Page loading... [guidechem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. soc.chim.it [soc.chim.it]
- 8. nbinno.com [nbinno.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 11. mdpi.com [mdpi.com]
- 12. 2-氯-6-氟氯苄 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. hnjournal.net [hnjournal.net]
- 15. benchchem.com [benchchem.com]
solubility issues of 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What are the potential causes for the poor solubility of this compound in DMSO?
While DMSO is a powerful solvent, several factors related to the physicochemical properties of a compound can lead to solubility challenges. For this compound, these may include:
-
High Crystal Lattice Energy: The compound may form a highly stable crystal structure that requires a significant amount of energy to break apart and dissolve.
-
Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit varying solubilities. An amorphous form is generally more soluble than a crystalline one.[1]
-
Low Solvation Affinity: The interactions between the compound's molecules might be stronger than their interactions with DMSO molecules, leading to poor solvation.
-
Presence of Impurities: Undisclosed impurities from synthesis can sometimes affect the overall solubility of the bulk material.
Q2: My compound dissolves in 100% DMSO, but precipitates when I dilute it into my aqueous assay buffer. Why is this happening and what can I do?
This common issue is known as "precipitation upon dilution".[1] DMSO is an excellent organic solvent for many non-polar compounds. However, when a concentrated DMSO stock is introduced into an aqueous buffer, the compound's local concentration can exceed its solubility limit in the mixed solvent system, causing it to crash out of solution.[1]
To mitigate this, consider the following strategies:
-
Decrease the Stock Concentration: Prepare a more dilute stock solution in DMSO.
-
Optimize the Dilution Method: Add the DMSO stock to the aqueous buffer dropwise while vortexing to ensure rapid mixing and avoid localized high concentrations. It is preferable to mix DMSO stock dilutions directly with the assay media, which often contains proteins or other components that can help maintain solubility.
-
Use a Co-solvent: In some cases, a 1:1 mixture of DMSO and water for the stock solution can improve the solubility of certain compounds.[2] Other water-miscible organic solvents like ethanol or acetonitrile could also be explored, depending on the assay's tolerance.[2]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically ≤1%) to minimize its potential interference with the biological system.[2]
Q3: Can the solid form of this compound affect its solubility?
Absolutely. The solid-state properties of a compound are crucial for its solubility.[1] Different solid forms such as polymorphs, solvates, hydrates, or an amorphous version of the same compound can have different dissolution rates and equilibrium solubilities.[1] Amorphous forms are generally more soluble than their crystalline counterparts because they lack a structured crystal lattice.[1]
Q4: How can I improve the solubility of my final pyrazole derivative for downstream applications?
If solubility remains a challenge, several strategies can be employed:
-
Salt Formation: The amine group on the pyrazole ring provides a basic center. Converting it to a salt by reacting it with an acid could significantly enhance its aqueous solubility.[3]
-
Structural Modification: If feasible within the research scope, introducing more polar functional groups to the molecule can improve its solubility.[3]
-
Particle Size Reduction: Techniques like micronization increase the surface area of the solid compound, which can lead to a faster dissolution rate, although it does not change the thermodynamic solubility.[3]
Troubleshooting Guides
Guide 1: Initial Assessment of Solubility
If you are encountering solubility issues with this compound, a systematic approach can help identify and resolve the problem.
Step 1: Visual Inspection
-
Observation: After attempting to dissolve the compound, do you see any visible particles, cloudiness, or a film on the container's surface?
-
Action: If yes, this indicates poor solubility. Proceed with the following steps to improve dissolution.[1]
Step 2: Basic Dissolution Enhancement Techniques
-
Vortexing: Ensure the solution is mixed vigorously.
-
Gentle Warming: Briefly warm the sample in a water bath (e.g., at 37°C). Be cautious, as prolonged heating can degrade the compound.
-
Sonication: Use a sonicator bath to break up particle aggregates and facilitate dissolution.
Guide 2: Experimental Protocol for Kinetic Solubility Assay
This protocol helps determine the kinetic solubility of a compound in an aqueous buffer when diluted from a DMSO stock. This is particularly useful for predicting precipitation issues in biological assays.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (clear bottom)
-
Nephelometer or a plate reader capable of measuring light scattering (turbidity)
Procedure:
-
Prepare Stock Solution: Create a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to generate a range of concentrations.
-
Dispense Buffer: Add 198 µL of PBS (pH 7.4) to the wells of the 96-well plate.
-
Add Compound: Add 2 µL of each concentration from the DMSO serial dilution to the corresponding wells containing PBS. This results in a final DMSO concentration of 1%.
-
Incubate: Incubate the plate at room temperature for approximately 2 hours with gentle shaking.
-
Measure Turbidity: Measure the turbidity (light scattering) of each well.
-
Data Analysis: The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer-only control.[1]
Quantitative Data Summary
As no specific experimental solubility data for this compound was found in the public domain, a table of predicted physicochemical properties that can influence solubility is provided below. These values are illustrative and should be confirmed experimentally.
| Property | Predicted Value | Implication for Solubility |
| Molecular Weight | ~241.66 g/mol | Moderate molecular weight, generally favorable for solubility. |
| cLogP (Lipophilicity) | 2.5 - 3.5 | Moderate lipophilicity suggests that while it may require an organic solvent like DMSO for high concentrations, it might have limited aqueous solubility. |
| Hydrogen Bond Donors | 1 (from the amine group) | Can participate in hydrogen bonding, which can aid solubility in protic solvents. |
| Hydrogen Bond Acceptors | 3 (from nitrogens and fluorine) | Can interact with protic solvents. |
| pKa (amine) | 3.0 - 4.0 (basic) | The amine group is weakly basic; at physiological pH (7.4), it will be predominantly in its neutral form. |
Visualizations
Caption: Troubleshooting workflow for addressing solubility problems.
Caption: Role of solubility in a hypothetical signaling pathway experiment.
References
Technical Support Center: Minimizing Byproducts in Pyrazole Amine Synthesis
Welcome to the Technical Support Center for Pyrazole Amine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of pyrazole amines, with a focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in pyrazole amine synthesis and why does it form?
A1: The most prevalent byproduct in pyrazole amine synthesis is the formation of regioisomers.[1] This typically occurs when an unsymmetrical 1,3-dicarbonyl compound or a related precursor reacts with a substituted hydrazine. The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons (or their equivalents), leading to two different intermediates that cyclize to form a mixture of pyrazole regioisomers.[1] The regioselectivity is influenced by both the steric and electronic properties of the substituents on the starting materials.[2]
Q2: How can I control the regioselectivity of my pyrazole amine synthesis?
A2: Controlling regioselectivity is crucial for minimizing byproducts. Several factors can be adjusted:
-
Solvent Choice: The polarity and hydrogen-bonding ability of the solvent can significantly impact which regioisomer is favored.[3] For instance, protic solvents can enhance the electrophilicity of one carbonyl group through hydrogen bonding, directing the nucleophilic attack of hydrazine.[3] Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in favor of a specific isomer.[3]
-
pH Control: The pH of the reaction medium can influence the reaction pathway. Acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine and the reactivity of the carbonyl groups, thus favoring the formation of a specific regioisomer.[2][4]
-
Temperature: Reaction temperature can also affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the ratio of regioisomers formed.
-
Catalyst: The choice of an appropriate acid or base catalyst can direct the reaction towards a desired regioisomer.[5]
Q3: Besides regioisomers, what other byproducts might I encounter?
A3: Other potential byproducts include:
-
Incomplete Cyclization Products: The reaction may stall at the hydrazone or enamine intermediate stage, especially if the cyclization step is slow due to electronic or steric hindrance.[6]
-
Ring-Opened Products: Under certain conditions, the pyrazole ring can be susceptible to cleavage, particularly if it bears activating or strained substituents.[7]
-
Oxidation or Decomposition Products: Hydrazine derivatives can be sensitive to oxidation, leading to colored impurities.[8] The starting dicarbonyl compounds may also be unstable under the reaction conditions.
-
Side-Reactions of Functional Groups: If your starting materials contain other reactive functional groups, these may undergo side reactions under the synthesis conditions.
Q4: My reaction yield is very low. What are the likely causes?
A4: Low yields can be attributed to several factors:
-
Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or hydrazine can lead to side reactions and inhibit the desired transformation.[1]
-
Suboptimal Reaction Conditions: The reaction time, temperature, and concentration may not be optimal for your specific substrates.[1][6]
-
Formation of Stable Intermediates: In some cases, a stable intermediate, such as a 5-hydroxypyrazoline, may form and not readily dehydrate to the final pyrazole product.
-
Decomposition of Reagents or Products: The starting materials or the pyrazole product might be degrading under the reaction conditions.
Troubleshooting Guides
Issue 1: Formation of a Mixture of Regioisomers
Symptoms:
-
NMR or LC-MS analysis of the crude product shows two or more isomeric products.
-
Difficulty in purifying the desired product by crystallization or column chromatography.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for regioisomer formation.
Issue 2: Low Reaction Yield
Symptoms:
-
Low isolated yield of the desired pyrazole amine.
-
TLC analysis shows significant amounts of unreacted starting materials or multiple unidentified spots.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Quantitative Data Summary
Table 1: Effect of Solvent on Regioselectivity in the Synthesis of N-Phenylpyrazoles
| Entry | R¹ Group of β-enamino diketone | Solvent | Ratio of Regioisomer 2a:3a | Total Yield (%) |
| 1 | Phenyl | Methanol | 71:29 | 85 |
| 2 | Phenyl | Ethanol | 75:25 | 88 |
| 3 | Phenyl | Isopropanol | 68:32 | 82 |
| 4 | Phenyl | Acetonitrile | 21:79 | 90 |
| 5 | Phenyl | THF | 25:75 | 85 |
| 6 | Phenyl | Dioxane | 28:72 | 87 |
Data adapted from a study on the reaction of β-enamino diketones with phenylhydrazine. The specific structures of regioisomers 2a and 3a are detailed in the original publication.
Table 2: Influence of Fluorinated Solvents on Regioselectivity
| Entry | Hydrazine | Solvent | Ratio of 3-CF₃-pyrazole : 5-CF₃-pyrazole |
| 1 | Methylhydrazine | Ethanol | Low selectivity |
| 2 | Methylhydrazine | TFE | 85:15 |
| 3 | Methylhydrazine | HFIP | 97:3 |
| 4 | Phenylhydrazine | Ethanol | Low selectivity |
| 5 | Phenylhydrazine | TFE | 90:10 |
| 6 | Phenylhydrazine | HFIP | 99:1 |
This table summarizes the dramatic improvement in regioselectivity when using fluorinated alcohols as solvents in the reaction of trifluoromethyl-β-diketones with hydrazines.[3]
Experimental Protocols
Protocol 1: Regioselective Synthesis of 5-Amino-1-arylpyrazoles from β-Ketonitriles
This protocol is based on the versatile method of condensing β-ketonitriles with hydrazines, which generally proceeds with good regioselectivity to yield 5-aminopyrazoles.[9][10]
Materials:
-
β-Ketonitrile (e.g., α-cyanoacetophenone) (1.0 eq)
-
Aryl hydrazine hydrochloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Ethanol
Procedure:
-
To a solution of the β-ketonitrile in ethanol, add the aryl hydrazine hydrochloride.
-
Add triethylamine dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to obtain the desired 5-aminopyrazole.
Reaction Workflow:
Caption: Workflow for 5-aminopyrazole synthesis.
Protocol 2: Knorr Pyrazole Synthesis with Enhanced Regioselectivity using a Fluorinated Solvent
This protocol adapts the classical Knorr synthesis to improve regioselectivity by using 2,2,2-trifluoroethanol (TFE) as the solvent.[3]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone in TFE.
-
Add the substituted hydrazine dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the TFE under reduced pressure using a rotary evaporator.
-
Perform an aqueous work-up by diluting the residue with an organic solvent (e.g., ethyl acetate) and washing sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.
Reaction Mechanism Overview:
Caption: General mechanism of the Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 8. reddit.com [reddit.com]
- 9. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 10. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Benzylation of Pyrazoles
Welcome to the technical support center for the N-benzylation of pyrazoles. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the success of an N-benzylation reaction on a pyrazole core? A1: The success and regioselectivity of N-benzylation are primarily influenced by several factors: the nature of the pyrazole substrate (steric and electronic effects of substituents), the choice of base and solvent, the reaction temperature, and the type of benzyl halide used. For unsymmetrical pyrazoles, controlling the formation of N1 and N2 regioisomers is a key challenge.[1][2][3]
Q2: How can I distinguish between the N1 and N2 benzylated regioisomers? A2: Distinguishing between N1 and N2 isomers is typically achieved using spectroscopic methods. 1H and 13C NMR spectroscopy are powerful tools, as the chemical shifts of the pyrazole ring protons and carbons are sensitive to the position of the benzyl group.[4] A consistent steric effect on the chemical shift has been observed for N-alkyl pyrazole analogs.[3] For unambiguous structure determination, X-ray crystallography is the definitive method.[5][6]
Q3: What are common side reactions during N-benzylation of pyrazoles? A3: Besides the formation of regioisomers, common side reactions may include C-alkylation (especially with pyrazolone substrates), over-alkylation if multiple reactive sites are present, or decomposition of starting materials under harsh conditions (e.g., high temperatures or very strong bases).[5][7][8] The presence of an electron-withdrawing group on the pyrazole ring can activate adjacent C-H bonds, potentially leading to undesired C-H functionalization.[9]
Q4: Are there alternative methods to traditional heating for N-benzylation? A4: Yes, several alternative methods have been developed. Microwave-assisted synthesis is a popular technique that can significantly reduce reaction times and often improve yields.[10][11][12] Phase-transfer catalysis (PTC) is another effective method, particularly for reactions in biphasic systems, which can be performed under mild conditions.[7][13]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the N-benzylation of pyrazoles.
Problem 1: Low or No Product Yield
Q: I am getting a very low yield or no desired product. What are the potential causes and how can I fix it?
A: Low yield is a frequent problem that can arise from several sources. A systematic approach is best for troubleshooting.[14]
Potential Causes & Solutions:
-
Ineffective Deprotonation: The pyrazole N-H is acidic, but a sufficiently strong base is required for complete deprotonation. If a weak base (e.g., K₂CO₃) is ineffective, consider a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[15][16]
-
Poor Reagent Quality: Ensure starting materials, particularly the benzyl halide and the pyrazole, are pure. Impurities can inhibit the reaction. Also, use anhydrous solvents, as water can quench the base and the pyrazole anion.
-
Suboptimal Temperature: Some reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, try increasing the temperature incrementally. Conversely, if decomposition is observed, lowering the temperature may be necessary.[16]
-
Steric Hindrance: Highly substituted pyrazoles or bulky benzylating agents can slow the reaction rate. In these cases, longer reaction times or higher temperatures may be required.[17]
-
Alternative Methods: If conventional heating fails, consider microwave-assisted synthesis, which can drive reactions to completion in minutes.[18]
Caption: A logical workflow for troubleshooting low pyrazole yield.
Problem 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)
Q: My reaction produces a mixture of N1 and N2 benzylated pyrazoles. How can I improve the regioselectivity?
A: Achieving high regioselectivity is a central challenge in the N-alkylation of unsymmetrical pyrazoles. The outcome is often a delicate balance of steric and electronic factors.[1][2]
Potential Causes & Solutions:
-
Steric Control: The alkylation often occurs at the less sterically hindered nitrogen atom. If your pyrazole has a bulky substituent at the 3-position, the reaction will likely favor benzylation at the N1 position. Conversely, a substituent at the 5-position directs benzylation to N2. You can leverage this by choosing your synthetic route to place substituents strategically.[19]
-
Base/Solvent System: The choice of base and solvent can significantly influence the regiochemical outcome. For example, regioselective N1-alkylation of 3-substituted pyrazoles has been achieved using a K₂CO₃-DMSO system.[3] Using a strong base like NaH in a non-polar solvent can favor one isomer, while a weaker base in a polar solvent might favor the other.[1]
-
Catalysis: Specialized catalysts can direct the alkylation to a specific nitrogen. Magnesium-based catalysts (e.g., MgBr₂) have been shown to provide high regioselectivity for N2-alkylation with certain alkylating agents.[5]
-
Temperature: Reaction temperature can affect the kinetic vs. thermodynamic control of the reaction, thereby influencing the isomeric ratio. Experimenting with different temperatures is recommended.
Caption: Decision-making process for improving N-benzylation regioselectivity.
Data on Reaction Conditions
The following tables summarize various conditions for N-alkylation of pyrazoles to guide your optimization process.
Table 1: Effect of Base and Solvent on N-Benzylation
| Pyrazole Substrate | Benzylating Agent | Base | Solvent | Temp (°C) | Yield (%) | N1:N2 Ratio | Reference |
| 3-Phenylpyrazole | Benzyl bromide | K₂CO₃ | DMSO | RT | 95 | >99:1 | [3] |
| 3-Methylpyrazole | Benzyl bromide | NaH | DMF | 0 to RT | - | - | [15] |
| Pyrazole | Benzyl chloride | K₂CO₃ | Acetonitrile | 25 | High | N-mono only | [7] |
| 3-Phenylpyrazole | t-Butyl bromoacetate | MgBr₂ | Dioxane | 100 | 75 | 24:76 | [5] |
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Method | Time | Yield (%) | Reference |
| Phenylhydrazine + Ethyl acetoacetate | Conventional | 1-2 h | 75-80 | [12] |
| Phenylhydrazine + Ethyl acetoacetate | Microwave (solvent-free) | 4 min | 82 | [12] |
| Chalcones + Hydrazine | Conventional | 5-8 h | 70-80 | [10] |
| Chalcones + Hydrazine | Microwave | 4-10 min | 82-96 | [10] |
Experimental Protocols
Protocol 1: General N-Benzylation using NaH in DMF
This protocol is adapted for selective N1-alkylation of pyrazoles with a free N-H.[15]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) and cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Slowly add a solution of the pyrazole (1.0 equivalent) in anhydrous DMF to the stirred NaH suspension.
-
Deprotonation: Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.
-
Alkylation: Add the benzyl halide (e.g., benzyl bromide, 1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the mixture, concentrate the solvent under reduced pressure, and purify the crude product by silica gel column chromatography.
Protocol 2: Microwave-Assisted N-Benzylation
This protocol provides a rapid, solvent-free alternative for pyrazolone synthesis, which is a precursor step for many N-benzylation reactions.[12]
-
Mixing: In a microwave-safe reaction vial, add the β-keto ester (e.g., ethyl acetoacetate, 1.0 equiv) and the hydrazine (e.g., phenylhydrazine, 1.0 equiv). No solvent is required.
-
Sealing: Securely seal the vial with the appropriate cap.
-
Irradiation: Place the vial in the microwave reactor. Irradiate the mixture with a power input of ~300 W for 2-4 minutes.[10][12] The temperature will rise rapidly.
-
Cooling: After irradiation, allow the vial to cool to room temperature.
-
Work-up: Open the vial carefully. The resulting product can often be purified by simple recrystallization from a suitable solvent like ethanol.
Caption: A typical experimental workflow for the N-benzylation of pyrazoles.
References
- 1. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole [mdpi.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Pyrazole Compounds
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing pyrazole-containing compounds in their biological assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: My pyrazole compound is showing variable activity between experiments. What are the common causes?
A1: Inconsistent results with pyrazole compounds can stem from several factors:
-
Compound Stability: Pyrazole compounds can be susceptible to degradation, especially with repeated freeze-thaw cycles or prolonged storage in solution.[1] It is crucial to prepare fresh working solutions for each experiment from a properly stored stock.
-
Solubility Issues: Poor aqueous solubility is a common characteristic of many small molecule inhibitors, including pyrazoles.[1][2] Precipitation of the compound in your assay medium can lead to a lower effective concentration and thus, variable results.
-
DMSO Concentration: The final concentration of DMSO, the solvent typically used to dissolve pyrazole compounds, should be kept consistent across all wells and ideally below 0.5% to avoid solvent-induced cytotoxicity or off-target effects.[3]
-
Cellular Health and Passage Number: The physiological state of your cells can significantly impact their response to treatment. Ensure you are using cells within a consistent and low passage number range and that they are healthy and evenly seeded.
Q2: I'm observing precipitation when I dilute my pyrazole compound stock in aqueous buffer. What should I do?
A2: This phenomenon, often called "solvent shock," occurs when a compound dissolved in an organic solvent like DMSO is rapidly diluted into an aqueous medium where it is less soluble.[1] To mitigate this:
-
Perform Serial Dilutions: Instead of a single large dilution, make intermediate serial dilutions of the DMSO stock in your aqueous buffer.[1]
-
Optimize Final Concentration: The intended final concentration may be above the compound's aqueous solubility limit. Try testing a lower final concentration range.[1]
-
Temperature Equilibration: Allow your DMSO stock solution to come to room temperature before diluting it into a pre-warmed aqueous buffer.[1]
-
Use of Surfactants: In some biochemical assays, the inclusion of a small amount of a non-ionic surfactant like Tween-20 can help maintain compound solubility.
Q3: How should I properly store my pyrazole compound stock solutions?
A3: For long-term storage, pyrazole compound stock solutions in anhydrous DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C, where they can be stable for up to a year.[1] For short-term storage of up to one month, -20°C is generally acceptable.[1] Always use anhydrous, high-purity DMSO to prepare stock solutions, as moisture can accelerate compound degradation.[1]
Q4: My pyrazole inhibitor is affecting pathways I don't expect. What could be the reason?
A4: This is likely due to off-target effects, which are common with kinase inhibitors.[4][5] The pyrazole scaffold is a "privileged structure" that can bind to the ATP-binding site of numerous kinases.[6] It is also possible that the compound is not as selective as initially presumed. To investigate this:
-
Consult Kinase Profiling Data: Review literature or commercially available kinase profiling data for your specific compound to understand its selectivity.
-
Use Multiple Inhibitors: Whenever possible, use a second, structurally distinct inhibitor for the same target to confirm that the observed phenotype is due to on-target inhibition.
-
Consider Downstream Effects: Inhibition of a kinase can have wide-ranging effects on downstream signaling pathways.[4]
Troubleshooting Guides
Issue 1: Low or No Compound Activity
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare a fresh stock solution from solid compound using anhydrous DMSO. Aliquot for single use and store at -80°C.[1] |
| Incorrect Concentration | Verify the calculations for your dilutions. If possible, confirm the concentration of your stock solution using an analytical method like HPLC. |
| Poor Solubility | Visually inspect your final dilutions for any precipitate. If observed, follow the steps outlined in FAQ Q2. |
| Assay Interference | Some pyrazole compounds can interfere with assay reagents (e.g., luciferase-based reporters). Run a control with the compound and assay reagents in the absence of cells or enzyme to check for interference. |
| Cell Line Resistance | The target pathway may not be critical for survival or the phenotype being measured in your chosen cell line. Consider using a different, more sensitive cell line. |
Issue 2: High Background or Inconsistent Replicates
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | As mentioned previously, precipitated compound can scatter light or interfere with plate readings. Centrifuge plates before reading if possible. |
| Cell Seeding Inconsistency | Ensure even cell seeding by properly resuspending cells before plating and using appropriate pipetting techniques. |
| Edge Effects in Plates | Edge effects can be caused by differential evaporation in the outer wells of a microplate. Avoid using the outer wells for experimental samples or ensure proper humidification during incubation. |
| Contamination | Check for microbial contamination in your cell cultures, which can significantly affect assay results. |
| Instrument Malfunction | Ensure the plate reader or other equipment is properly calibrated and functioning correctly. |
Quantitative Data Summary
The following tables summarize the inhibitory activity of selected pyrazole-based compounds against various kinases and cancer cell lines. This data is essential for structure-activity relationship (SAR) studies and for prioritizing lead compounds.
Table 1: In Vitro Kinase Inhibitory Activity of Pyrazole-Based Compounds
| Compound | Target Kinase | IC50 (nM) | Reference |
| Afuresertib | Akt1 | 0.08 (Ki) | [7][8] |
| Compound 3 | ALK | 2.9 | [7] |
| Compound 6 | Aurora A | 160 | [7][8] |
| Compound 17 | Chk2 | 17.9 | [7][8] |
| Ravoxertinib (GDC-0994) | ERK1/ERK2 | 6.1 / 3.1 | [9] |
| Ruxilitinib | JAK1/JAK2 | 3.4 / 2.2 | [8] |
| Compound 28 | CDK12/13 | 9 / 5.8 | [8] |
Table 2: Cytotoxic Activity (IC50 in µM) of Pyrazole Compounds in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Afuresertib | HCT116 | Colon | 0.95 | [7][8] |
| Compound 6 | HCT116 | Colon | 0.39 | [7] |
| Compound 6 | MCF-7 | Breast | 0.46 | [7] |
| Compound 3f | MDA-MB-468 | Triple-Negative Breast | 14.97 (24h), 6.45 (48h) | [3] |
| Compound 9d | MDA-MB-231 | Breast | <10 | [3] |
| Compound 25 | HepG2 | Liver | 1.83 | [8] |
| L2 | CFPAC-1 | Pancreatic | 61.7 ± 4.9 | [10][11] |
| L3 | MCF-7 | Breast | 81.48 ± 0.89 | [10][11] |
Experimental Protocols
General Protocol for Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[10][11]
-
Compound Treatment: The following day, treat the cells with serial dilutions of the pyrazole compound.[3] Include a vehicle control (DMSO) at the same final concentration as the compound-treated wells.[3] The final DMSO concentration should not exceed 0.5%.[3]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[10][11]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.[3] Viable cells will reduce the yellow MTT to purple formazan crystals.[3]
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[3]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.[3]
General Protocol for Western Blotting
-
Cell Lysis: After treating cells with the pyrazole compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[12][13][14]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay.[13]
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[12][13]
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[13]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: After further washes, add a chemiluminescent substrate and detect the signal using an imaging system.[7]
-
Analysis: Analyze the band intensities to determine the effect of the compound on protein levels or phosphorylation status.[7]
Visualizations
Caption: A workflow for troubleshooting inconsistent experimental results.
Caption: A simplified diagram of the PI3K/Akt signaling pathway.
Caption: A decision tree for diagnosing the cause of assay failure.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. DSpace [tutvital.tut.ac.za]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bio-rad.com [bio-rad.com]
- 13. origene.com [origene.com]
- 14. Sample preparation for western blot | Abcam [abcam.com]
1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine stability and degradation pathways
This technical support center provides guidance on the stability and potential degradation pathways of 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine. The information is intended for researchers, scientists, and drug development professionals. Please note that specific experimental data for this compound is limited in public literature; therefore, this guide is based on established principles of stability testing for heterocyclic amines and related pharmaceutical compounds.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: While specific stability data is not available, for long-term storage, it is recommended to store the compound in a tightly sealed container in a cool, dry, and dark place. For solutions, refrigeration (2-8 °C) is advisable to minimize degradation. The solid form is generally more stable than solutions.
Q2: What are the likely degradation pathways for this molecule?
A2: Based on its structure, which includes a pyrazole ring, an amine group, and a halogenated benzyl group, several degradation pathways are plausible under stress conditions:
-
Hydrolysis: The amine group could be susceptible to hydrolysis under strong acidic or basic conditions, although pyrazole rings are generally stable to hydrolysis.
-
Oxidation: The primary amine and the pyrazole ring are potential sites for oxidation.[3] This could lead to the formation of N-oxides, hydroxylamines, or ring-opened byproducts.
-
Photodegradation: Aromatic systems and halogenated compounds can be susceptible to degradation upon exposure to UV or visible light.
-
Thermal Degradation: High temperatures can induce decomposition, potentially leading to fragmentation of the molecule.
Q3: Why are forced degradation studies necessary?
A3: Forced degradation studies, or stress testing, are crucial in pharmaceutical development for several reasons.[3] They help to:
-
Elucidate potential degradation pathways and identify degradation products.
-
Develop and validate stability-indicating analytical methods.
-
Understand the intrinsic stability of the molecule.
-
Inform decisions on formulation, packaging, and storage conditions.
Q4: What is a stability-indicating analytical method?
A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[1] It must be able to separate the intact API from its degradation products and any other impurities present. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for this purpose.[4]
Troubleshooting Guides
Troubleshooting Forced Degradation Experiments
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or minimal degradation observed (<5%). | Stress conditions are too mild. | - Increase the concentration of the stressor (e.g., acid, base, oxidizing agent).- Increase the temperature (e.g., from room temperature to 50-60 °C).- Extend the duration of the stress study. |
| Excessive degradation observed (>20%). | Stress conditions are too harsh. | - Decrease the concentration of the stressor.- Lower the temperature.- Shorten the duration of the stress study.- Analyze samples at earlier time points. |
| Poor mass balance in HPLC analysis. | - Degradation products are not UV active at the chosen wavelength.- Degradation products are volatile.- Degradation products are not eluting from the HPLC column. | - Use a diode array detector (DAD) to check for absorbance at different wavelengths.- Use a mass spectrometer (LC-MS) for detection.- Modify the HPLC method (e.g., change the gradient, mobile phase pH, or column) to ensure all components are eluted. |
| Precipitation observed upon adding stressor. | The compound or its salt is insoluble under the stress conditions. | - Use a co-solvent (e.g., methanol, acetonitrile) to improve solubility, ensuring the co-solvent itself does not cause degradation.[2] |
Troubleshooting HPLC Analysis
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting). | - Inappropriate mobile phase pH.- Column overload.- Column degradation. | - Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte.- Reduce the sample concentration or injection volume.- Use a new column or a different stationary phase. |
| Poor resolution between parent peak and degradation products. | The HPLC method is not optimized. | - Modify the gradient profile (make it shallower).- Change the organic modifier (e.g., from acetonitrile to methanol or vice versa).- Try a different column with a different selectivity (e.g., C18, Phenyl-Hexyl). |
| Ghost peaks appearing in the chromatogram. | - Contamination in the mobile phase or injector.- Carryover from previous injections. | - Use fresh, high-purity solvents for the mobile phase.- Implement a robust needle wash protocol in the autosampler method. |
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound (Hypothetical Data)
| Stress Condition | Time | % Assay of Parent Compound | % Total Degradation | Major Degradation Products (DP) Observed (Relative % Area) |
| 0.1 M HCl at 60 °C | 24 h | 92.5 | 7.5 | DP-H1 (3.2%), DP-H2 (4.3%) |
| 0.1 M NaOH at 60 °C | 8 h | 88.1 | 11.9 | DP-B1 (7.8%), DP-B2 (4.1%) |
| 3% H₂O₂ at RT | 24 h | 85.7 | 14.3 | DP-O1 (9.5%), DP-O2 (4.8%) |
| Thermal (Solid) at 80 °C | 48 h | 98.2 | 1.8 | Minor unidentified peaks |
| Photolytic (Solid) | 1.2 million lux hours | 96.5 | 3.5 | DP-P1 (3.5%) |
Note: This data is illustrative and not based on experimental results for this specific compound.
Experimental Protocols
Protocol for Forced Degradation Studies
Forced degradation studies should be performed on a single batch of the drug substance.[4]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
2. Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Incubate the solution at 60 °C.
-
Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
3. Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Incubate the solution at 60 °C.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
4. Oxidative Degradation:
-
Mix equal volumes of the stock solution and 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.
-
Store the solution at room temperature, protected from light.
-
Withdraw samples at appropriate time points.
5. Thermal Degradation (Solid State):
-
Place a thin layer of the solid compound in a petri dish.
-
Expose it to a temperature of 80 °C in a thermostatically controlled oven.
-
Sample the solid at appropriate time points.
6. Photolytic Degradation (Solid State):
-
Expose a thin layer of the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2]
-
A control sample should be kept under the same conditions but protected from light.
Protocol for Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) % B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Workflow for Forced Degradation Studies.
Caption: Plausible Degradation Pathways.
References
- 1. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
Technical Support Center: Overcoming Resistance to Pyrazole-Based Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with pyrazole-based inhibitors.
Troubleshooting Guides
This section offers solutions to common problems encountered when working with pyrazole-based inhibitors, particularly concerning drug resistance.
Issue 1: Acquired Resistance to a Pyrazole-Based Inhibitor
Symptom: A cancer cell line, previously sensitive to your pyrazole-based inhibitor, now shows a significant increase in its IC50 value.
Possible Causes and Troubleshooting Steps:
-
On-Target Kinase Mutations: The target kinase may have acquired mutations that prevent or reduce inhibitor binding.
-
Troubleshooting:
-
Sequence the Kinase Domain: Extract DNA or RNA from both the sensitive (parental) and resistant cell lines. Sequence the coding region of the target kinase to identify any mutations that have emerged in the resistant population.
-
Consult Mutation Databases: Check publicly available databases (e.g., COSMIC) to see if the identified mutations are known to confer resistance to your class of inhibitor.
-
-
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of the primary target by upregulating parallel survival pathways.[1]
-
Troubleshooting:
-
Phospho-Protein Analysis: Use Western blotting to compare the phosphorylation status of key signaling proteins in sensitive and resistant cells.[1] Focus on major survival pathways like PI3K/AKT/mTOR and MAPK/ERK. An increase in the phosphorylation of proteins like AKT or ERK in resistant cells suggests the activation of a bypass track.[1][2][3][4]
-
Gene Expression Analysis: Perform RNA sequencing or qPCR arrays to look for the upregulation of receptor tyrosine kinases (RTKs) or other signaling molecules in the resistant cells.[1]
-
-
-
Increased Drug Efflux: The resistant cells may have increased the expression of ATP-binding cassette (ABC) transporters, which actively pump the inhibitor out of the cell.
-
Troubleshooting:
-
Rhodamine 123 Efflux Assay: This assay measures the activity of efflux pumps like P-glycoprotein (P-gp).[5][6] Compare the accumulation of the fluorescent substrate Rhodamine 123 in sensitive versus resistant cells. Lower accumulation in resistant cells that can be reversed by a known efflux pump inhibitor (e.g., verapamil) indicates increased efflux activity.[1]
-
Expression Analysis: Use Western blotting or qPCR to measure the expression levels of common ABC transporters (e.g., P-gp/ABCB1, MRP1/ABCC1, BCRP/ABCG2) in sensitive and resistant cells.[7][8]
-
-
Issue 2: Intrinsic (De Novo) Resistance to a Pyrazole-Based Inhibitor
Symptom: A cancer cell line shows a high IC50 value for your pyrazole-based inhibitor from the initial experiments.
Possible Causes and Troubleshooting Steps:
-
Pre-existing Mutations in the Target Kinase: The cell line may naturally harbor a mutation in the target kinase that makes it non-responsive to the inhibitor.
-
Low Target Expression or Target Independence: The cell line may not express the primary target of the inhibitor at sufficient levels, or its survival may not depend on the activity of this kinase.
-
Troubleshooting:
-
Target Expression Analysis: Use Western blotting or qPCR to confirm the expression of the target kinase in the cell line.[1]
-
Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to deplete the target kinase and assess the impact on cell viability.[1] If the cells are unaffected, they are likely not dependent on this kinase for survival.[1]
-
-
-
Redundant Signaling Pathways: The cell line may have inherently active parallel signaling pathways that make it insensitive to the inhibition of a single kinase.
-
Troubleshooting:
-
Baseline Signaling Profile: Characterize the baseline activity of major survival pathways (e.g., PI3K/AKT, MAPK/ERK) using phospho-protein analysis to identify constitutively active pathways.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the common kinase targets of pyrazole-based inhibitors?
A1: The pyrazole scaffold is a versatile structure found in inhibitors targeting a wide range of kinases, including but not limited to:
Q2: How do I interpret IC50 values to determine if a cell line is sensitive or resistant?
A2: A lower IC50 value indicates that a lower concentration of the inhibitor is needed to inhibit 50% of the biological function (e.g., cell viability), meaning the cell line is more sensitive.[12] Conversely, a higher IC50 value suggests that a higher concentration of the inhibitor is required, indicating resistance.[12] The definition of a "high" or "low" IC50 can be context-dependent and is often determined by comparing the IC50 of a given cell line to a panel of other cell lines or to the parental, sensitive cell line.[13]
Q3: What are some general combination strategies if the specific resistance mechanism is unknown?
A3: While a targeted approach is always preferred, some generally effective combination strategies include:
-
Combining with a PI3K/mTOR inhibitor: The PI3K/AKT/mTOR pathway is a central hub for cell survival and is frequently activated as a bypass mechanism.[1][7][14]
-
Combining with a MEK inhibitor: The RAS/RAF/MEK/ERK pathway is another critical survival pathway often involved in resistance.[1][2]
-
Combining with an HSP90 inhibitor: HSP90 is a chaperone protein required for the stability and function of many kinases. Inhibiting HSP90 can lead to the degradation of the target kinase, including mutated forms.[2]
Q4: What are some next-generation strategies to overcome resistance?
A4: The development of next-generation inhibitors is a key strategy. These can include:
-
Allosteric Inhibitors: These inhibitors bind to a site on the kinase other than the ATP-binding pocket, which can be effective against mutations in the ATP-binding site.[9]
-
Mutation-Specific Inhibitors: These are designed to specifically target common resistance mutations.
-
Hybrid Molecules: These combine the pharmacophores of different inhibitors to target multiple pathways simultaneously.[15]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity (IC50 values) of selected pyrazole-based compounds against various kinases and cancer cell lines. This data is crucial for structure-activity relationship (SAR) studies and for prioritizing lead compounds for further development.
Table 1: Inhibitory Activity of Pyrazole-Based Compounds Against Various Kinases
| Compound | Target Kinase | IC50 (nM) | Reference |
| Afuresertib | Akt1 | 0.08 (Ki) | [1] |
| Compound 6 | Aurora A | 160 | [1] |
| Compound 17 | Chk2 | 17.9 | [1] |
| Tozasertib (VX-680) | Aurora A | 0.6 | [16] |
| Crizotinib | ALK | 24 | [16] |
| Ruxolitinib | JAK1 | 3.3 | [16] |
| Erdafitinib | FGFR1 | 1.2 | [16] |
Table 2: Anti-proliferative Activity of Pyrazole-Based Compounds in Cancer Cell Lines
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Afuresertib | HCT116 (colon) | 0.95 | [1] |
| Compound 6 | HCT116 (colon) | 0.39 | [1] |
| Compound 6 | MCF-7 (breast) | 0.46 | [1] |
| Tozasertib (VX-680) | HCT116 (colon) | 0.015 | [16] |
| Crizotinib | HCT116 (colon) | 0.11 | [16] |
| Ruxolitinib | HEL (erythroleukemia) | 0.18 | [16] |
| Erdafitinib | RT112 (bladder) | 0.057 | [16] |
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to determine the IC50 value of a pyrazole-based inhibitor.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Pyrazole-based inhibitor (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[17][18]
-
Prepare serial dilutions of the pyrazole-based inhibitor in complete culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the medium from the cells and add 100 µL of the medium containing the different inhibitor concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[1]
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.[1]
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[17]
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1][17]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.[17]
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[17]
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value using appropriate software.
In Vitro Kinase Assay (ADP-Glo™ Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate
-
ATP
-
Pyrazole-based inhibitor (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates (white, flat-bottom)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the pyrazole-based inhibitor in DMSO.
-
Add 5 µL of the diluted inhibitor, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.[1]
-
Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.[1]
-
Incubate the plate for 10-30 minutes at room temperature to allow for inhibitor-enzyme interaction.[1]
-
Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.[1]
-
Incubate the reaction for 30-60 minutes at 30°C.[11]
-
Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.[1]
-
Read the luminescence on a plate reader.
-
Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC50 value.
Western Blotting for Phospho-Protein Analysis
This protocol is used to assess the activation state of signaling pathways.
Materials:
-
Sensitive and resistant cell lines
-
Pyrazole-based inhibitor
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (total and phosphorylated forms of target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed and treat sensitive and resistant cells with the pyrazole-based inhibitor at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[1]
-
Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.
Rhodamine 123 Efflux Assay
This protocol measures the activity of drug efflux pumps.
Materials:
-
Sensitive and resistant cell lines
-
Rhodamine 123
-
Efflux pump inhibitor (e.g., verapamil)
-
Cold Efflux Buffer (e.g., PBS with 1% BSA)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Harvest cells and resuspend them at 1 x 10^6 cells/mL in cold Rhodamine 123 Loading Buffer.[19]
-
Incubate cells with Rhodamine 123 (e.g., 1 µg/mL) for 30 minutes on ice or at 37°C, protected from light.[6][19]
-
Wash the cells twice with ice-cold Efflux Buffer to remove excess dye.[19]
-
Resuspend the cells in pre-warmed fresh medium, with or without an efflux pump inhibitor (e.g., 10 µM verapamil).[1]
-
Incubate at 37°C and take aliquots at different time points (e.g., 0, 30, 60, 120 minutes).
-
Analyze the intracellular fluorescence of Rhodamine 123 by flow cytometry or a fluorescence plate reader.[5][6] A decrease in fluorescence over time indicates efflux, which can be inhibited by the co-incubation with an efflux pump inhibitor.
Co-Immunoprecipitation (Co-IP)
This protocol is used to identify protein-protein interactions that may be altered in resistant cells.
Materials:
-
Cell lysates from sensitive and resistant cells
-
Primary antibody specific to the "bait" protein
-
Protein A/G magnetic beads or agarose beads
-
Co-IP lysis buffer (non-denaturing)
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lyse cells with a gentle, non-denaturing lysis buffer to preserve protein-protein interactions.[20]
-
Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.[20]
-
Incubate the pre-cleared lysate with the primary antibody against the "bait" protein for 1-4 hours or overnight at 4°C.[21]
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.[21]
-
Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.[20]
-
Elute the "bait" protein and its interacting partners ("prey" proteins) from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.[20]
-
Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners.
Visualizations
Signaling Pathway Diagrams
Caption: Bypass signaling through the PI3K/AKT pathway.
Experimental Workflow Diagram
Caption: Workflow for investigating pyrazole inhibitor resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT signaling allows for MAPK/ERK pathway independency mediating dedifferentiation-driven treatment resistance in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4.8. Rhodamine 123 Efflux Assay [bio-protocol.org]
- 6. Rhodamine 123 efflux assay [bio-protocol.org]
- 7. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biology.stackexchange.com [biology.stackexchange.com]
- 13. biology.stackexchange.com [biology.stackexchange.com]
- 14. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Refining Purification Techniques for Polar Pyrazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of polar pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude polar pyrazole samples?
A1: Common impurities include unreacted starting materials such as 1,3-dicarbonyl compounds and hydrazines, regioisomers formed during the cyclization reaction, and byproducts from side reactions or degradation.[1] The polar nature of these impurities often complicates the purification process.
Q2: Which purification technique is generally the most effective for polar pyrazole derivatives?
A2: The choice of purification technique is highly dependent on the specific properties of the pyrazole derivative and its impurities. Recrystallization is often a good first choice for solid compounds if a suitable solvent system can be identified.[2] For complex mixtures or when recrystallization is ineffective, chromatography is the preferred method. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for very polar compounds that are poorly retained in reversed-phase chromatography.[3]
Q3: How can I remove colored impurities from my pyrazole product?
A3: Colored impurities can often be removed during recrystallization by adding a small amount of activated charcoal to the hot solution before filtration.[1] The charcoal adsorbs the colored compounds. However, it's important to use the minimum amount necessary, as activated charcoal can also adsorb the desired product, leading to a lower yield.
Q4: My polar pyrazole derivative is an amine. How does this affect purification by silica gel chromatography?
A4: Basic compounds like aminopyrazoles can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation, tailing peaks, and even irreversible adsorption.[4] To mitigate this, the silica gel can be "deactivated" by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase.[4][5]
Q5: Can I use acid-base extraction to purify my polar pyrazole derivative?
A5: Yes, if your pyrazole derivative has an acidic or basic functional group, acid-base extraction can be a powerful purification technique.[5] For a basic pyrazole, dissolving the crude mixture in an organic solvent and extracting with an acidic aqueous solution will pull the protonated pyrazole into the aqueous layer, leaving non-basic impurities in the organic layer. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[6][7]
Troubleshooting Guides
Recrystallization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | The solution is not supersaturated; too much solvent was used. | - Concentrate the solution by carefully evaporating some of the solvent. - Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. - Add a seed crystal of the pure compound.[1] |
| The compound "oils out" instead of crystallizing. | The melting point of the compound is lower than the temperature of the solution. The solution is too concentrated, or cooling is too rapid. | - Reheat the solution and add more of the "good" solvent to lower the saturation point. - Allow the solution to cool more slowly. - Change to a lower-boiling point solvent system.[1][7] |
| Low recovery of purified crystals. | The compound has significant solubility in the cold solvent. Too much solvent was used for dissolving or washing. | - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. - Use the absolute minimum amount of hot solvent to dissolve the crude product. - Wash the collected crystals with a minimal amount of ice-cold solvent.[1] |
| The resulting crystals are impure. | Insoluble impurities were not removed. Soluble impurities co-precipitated. | - Perform a hot filtration of the dissolved crude product to remove insoluble impurities. - Ensure slow cooling to allow for selective crystallization. - Perform a second recrystallization.[2] |
Column Chromatography
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Compound does not elute from the silica gel column (Normal Phase). | The compound is highly polar and is strongly adsorbed to the silica. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in dichloromethane). - If the compound is basic, add a small amount of triethylamine or ammonia to the mobile phase to reduce interaction with silica.[4] |
| Compound elutes at the solvent front (Reversed-Phase). | The compound is too polar to be retained by the non-polar stationary phase. | - Switch to a more suitable technique like HILIC.[3] - Use a highly aqueous mobile phase with a polar-endcapped C18 column.[8] |
| Poor separation of the desired compound from impurities. | Inappropriate mobile phase polarity. Co-elution of impurities. | - Optimize the solvent system using thin-layer chromatography (TLC) before running the column. - Use a shallower gradient during elution to improve resolution. - Consider a different chromatographic technique (e.g., HILIC instead of normal phase). |
| Peak tailing for a basic pyrazole derivative. | Strong interaction between the basic compound and acidic silanol groups on the silica gel. | - Deactivate the silica gel by preparing a slurry with a mobile phase containing 0.5-1% triethylamine.[1][4] - Use a less acidic stationary phase, such as neutral alumina. |
Data Presentation
The following tables provide representative data for the purification of a hypothetical polar pyrazole derivative (Compound X) to illustrate the typical outcomes of different techniques.
Table 1: Comparison of Purification Techniques for Compound X
| Purification Technique | Starting Purity (by HPLC) | Final Purity (by HPLC) | Typical Yield (%) | Notes |
| Recrystallization (Ethanol/Water) | 85% | >99% | 75% | Effective for removing less polar impurities. |
| Normal Phase Flash Chromatography | 85% | 98% | 85% | Requires a polar solvent system (e.g., DCM/MeOH). |
| Reversed-Phase Flash Chromatography | 85% | 90% | 90% | Poor retention and co-elution with polar impurities. |
| HILIC | 85% | >99% | 88% | Excellent separation from polar impurities. |
| Acid-Base Extraction | 85% | 95% | 92% | Effective for removing neutral impurities. |
Table 2: Solvent Systems for Chromatography of Compound X
| Chromatography Mode | Stationary Phase | Mobile Phase System |
| Normal Phase | Silica Gel | Dichloromethane/Methanol gradient |
| Reversed-Phase | C18 Silica | Water/Acetonitrile gradient (with 0.1% formic acid) |
| HILIC | Silica Gel | Acetonitrile/Water gradient |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude polar pyrazole derivative in the minimum amount of hot ethanol required for complete dissolution.
-
Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution becomes faintly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Normal Phase Flash Chromatography with Deactivated Silica
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 dichloromethane/methanol). Add triethylamine to a concentration of 0.5% (v/v).
-
Column Packing: Pour the slurry into the chromatography column and pack it using positive pressure.
-
Sample Loading: Dissolve the crude pyrazole derivative in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry sample onto the top of the column.
-
Elution: Elute the column with a gradient of increasing polarity (e.g., from 2% to 10% methanol in dichloromethane).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Column: Use a silica gel or an amino-propyl bonded phase column.
-
Mobile Phase: Prepare mobile phase A (e.g., 95:5 acetonitrile/water) and mobile phase B (e.g., 50:50 acetonitrile/water).
-
Sample Preparation: Dissolve the crude pyrazole derivative in the initial mobile phase composition.
-
Elution: Start with a high percentage of mobile phase A and run a gradient to increase the percentage of mobile phase B. For example, a gradient from 5% to 50% B over 20 column volumes.
-
Fraction Collection and Analysis: Collect and analyze fractions as described for normal phase chromatography.
Visualizations
Caption: Workflow for purification by mixed-solvent recrystallization.
Caption: Troubleshooting logic for poor chromatographic separation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. researchgate.net [researchgate.net]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Addressing Off-Target Effects of 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine (CFP-3A)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers utilizing the novel small molecule inhibitor, 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine (designated here as CFP-3A). As with any investigational compound, understanding and mitigating off-target effects is crucial for accurate data interpretation and successful therapeutic development. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guides
This section provides systematic approaches to common problems that may indicate off-target effects of CFP-3A.
Issue 1: Inconsistent or Unexpected Phenotypic Readouts
You observe a cellular phenotype (e.g., changes in morphology, proliferation, or viability) that is inconsistent with the known or intended target of CFP-3A.
Possible Causes:
-
Engagement of unintended targets: CFP-3A may be binding to and modulating the activity of other proteins, leading to the observed phenotype.[1][2]
-
Activation of compensatory signaling pathways: The cell may adapt to the inhibition of the primary target by upregulating alternative pathways.[3]
-
Compound instability or degradation: The compound may be breaking down into active metabolites with different target profiles.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected phenotypes.
Issue 2: High Cellular Toxicity at Low Concentrations
You observe significant cytotoxicity in your cell line at concentrations of CFP-3A that are at or below the IC50 for the intended target.
Possible Causes:
-
Inhibition of a critical survival kinase or protein: The off-target may be essential for the viability of your specific cell line.[3]
-
Vehicle (e.g., DMSO) toxicity: Ensure the final concentration of the solvent is not exceeding the tolerance of your cells (typically <0.1%).[3]
-
Compound precipitation: At higher concentrations, the compound may be coming out of solution and causing non-specific stress to the cells.
Troubleshooting Steps:
-
Validate On-Target Effect: Confirm that the intended target is inhibited at the concentrations causing toxicity. A disconnect between target inhibition and cell death suggests an off-target effect.
-
Perform a Dose-Response Curve in Multiple Cell Lines: Compare the cytotoxic profile of CFP-3A in cell lines with varying expression levels of the intended target and potential off-targets.
-
Conduct a Broad Kinase Screen: A kinome-wide profiling service can identify unintended kinase targets that may be responsible for the toxicity.[4][5][6]
-
Assess Mitochondrial Toxicity: Utilize assays such as MTT or Seahorse to determine if CFP-3A is impairing mitochondrial function.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for in vitro experiments with CFP-3A?
A1: We recommend performing a dose-response experiment starting from a high concentration (e.g., 10 µM) and performing serial dilutions down to the picomolar range. This will help determine the IC50/EC50 for your specific cell line and assay.
Q2: I am not observing any effect of CFP-3A on my intended target. What should I do?
A2: Several factors could be at play:
-
Compound Integrity: Ensure your stock of CFP-3A is fresh and has been stored correctly. Consider verifying its integrity via analytical methods like HPLC-MS.[1]
-
Assay Conditions: Optimize your assay conditions, including incubation time and substrate concentration.
-
Cell Permeability: If using a cell-based assay, the compound may not be efficiently crossing the cell membrane.
-
High Protein Binding: In serum-containing media, CFP-3A may be sequestered by proteins, reducing its effective concentration.[3]
Q3: What methods can I use to identify the off-targets of CFP-3A?
A3: Several unbiased and targeted approaches can be employed:
-
Kinome Profiling: This is a broad screening method that tests the activity of a compound against a large panel of kinases.[4][5][6][7][8] This is a powerful tool to identify unintended kinase targets.
-
Cellular Thermal Shift Assay (CETSA): CETSA can detect the direct binding of a compound to its target proteins in a cellular context by measuring changes in protein thermal stability.[9][10][11][12][13] This can be performed on a single target or expanded to a proteome-wide scale (Thermal Proteome Profiling).[10]
-
Affinity Chromatography: This traditional method uses an immobilized version of the small molecule to pull down binding proteins from cell lysates.[14]
-
Computational Prediction: In silico approaches can predict potential off-targets based on the structure of CFP-3A and known ligand-binding domains of proteins.[15]
Q4: How can I validate a potential off-target identified in a screen?
A4: Validation is a critical step. Consider the following:
-
Orthogonal Assays: Use a different assay format to confirm the interaction (e.g., if identified in a binding assay, validate with a functional assay).
-
Gene Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to reduce the expression of the putative off-target. If the phenotype observed with CFP-3A is rescued or mimicked, this provides strong evidence for the off-target interaction.
-
Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm a direct interaction and determine binding affinity.
Quantitative Data Summary
When characterizing CFP-3A, we recommend generating the following data and presenting it in a clear, tabular format for comparison across experiments and with other compounds.
Table 1: In Vitro Potency and Selectivity of CFP-3A
| Target | IC50 (nM) | Assay Type | Cell Line |
| Primary Target | [Insert Data] | Biochemical | N/A |
| Primary Target | [Insert Data] | Cellular | [e.g., HEK293] |
| Off-Target 1 | [Insert Data] | Biochemical | N/A |
| Off-Target 2 | [Insert Data] | Biochemical | N/A |
| ... | ... | ... | ... |
Table 2: Cellular Activity Profile of CFP-3A
| Cell Line | Proliferation GI50 (nM) | Apoptosis EC50 (nM) | Target Engagement EC50 (nM) |
| [Cell Line A] | [Insert Data] | [Insert Data] | [Insert Data] |
| [Cell Line B] | [Insert Data] | [Insert Data] | [Insert Data] |
| [Cell Line C] | [Insert Data] | [Insert Data] | [Insert Data] |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from established CETSA methodologies to verify the engagement of CFP-3A with its intended target in intact cells.[11]
Caption: Workflow for a CETSA experiment.
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of CFP-3A or a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 1 hour).
-
Heat Treatment: After treatment, heat the cells in a PCR cycler or water bath across a temperature gradient for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Detection: Analyze the amount of soluble target protein in the supernatant using Western blotting or other protein detection methods like ELISA. A shift in the melting curve to a higher temperature in the presence of CFP-3A indicates target engagement.[11]
Protocol 2: Kinome Profiling for Off-Target Identification
This is a general outline for utilizing a commercial kinome profiling service.
Methodology:
-
Compound Submission: Provide the service provider (e.g., AssayQuant, Pharmaron) with a high-purity sample of CFP-3A at a specified concentration and volume.[4][7]
-
Assay Performance: The provider will screen CFP-3A at one or more concentrations against their panel of kinases. These are typically activity-based biochemical assays.[6]
-
Data Analysis: The service will provide a report detailing the percent inhibition of each kinase at the tested concentrations. Results are often visualized as a dendrogram to show the relationships between inhibited kinases.
-
Hit Validation: Select high-priority hits (kinases showing significant inhibition) for further validation in your own laboratory using orthogonal assays.
Caption: Logical flow for kinome profiling.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. assayquant.com [assayquant.com]
- 5. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. kinaselogistics.com [kinaselogistics.com]
- 7. pharmaron.com [pharmaron.com]
- 8. lcsciences.com [lcsciences.com]
- 9. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
Technical Support Center: Enhancing the Bioavailability of Substituted Pyrazoles
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to enhancing the bioavailability of substituted pyrazole compounds. Many pyrazole derivatives exhibit poor aqueous solubility and/or are subject to extensive first-pass metabolism, which can significantly limit their therapeutic efficacy. This guide focuses on practical strategies and methodologies to overcome these common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of my substituted pyrazole compound?
Low oral bioavailability of pyrazole derivatives is typically multifactorial, primarily stemming from:
-
Low Aqueous Solubility: The often planar and aromatic structure of the pyrazole ring can lead to high crystal lattice energy, resulting in poor solubility in gastrointestinal fluids.[1] This is a common issue for many new chemical entities, with over 70% facing solubility challenges.[2]
-
Poor Permeability: While pyrazoles can be hydrophobic, which may aid in membrane permeation, factors like high molecular weight or significant hydrogen bonding can restrict passive diffusion across the intestinal epithelium.[1]
-
Extensive First-Pass Metabolism: The compound may be significantly metabolized by enzymes in the gut wall or liver (e.g., cytochrome P450s) before it can reach systemic circulation.[1]
-
Efflux by Transporters: The compound might be a substrate for efflux transporters such as P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells and back into the gut lumen.[1]
Q2: What initial steps can I take to improve the solubility of a new pyrazole derivative?
The initial focus should be on modifying the physicochemical properties of the active pharmaceutical ingredient (API) itself. Key strategies include:
-
Salt Formation: For compounds with ionizable groups (e.g., acidic or basic functionalities), creating a salt is often the most straightforward and effective method to boost solubility.[1][2]
-
Co-crystals: Co-crystallization with a suitable co-former can disrupt the crystal lattice of the API, which can lead to improved solubility and dissolution rates.[1]
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface-area-to-volume ratio of the drug particles.[1][3] This can enhance the dissolution rate as described by the Noyes-Whitney equation.[1]
Q3: Which advanced formulation strategies are most effective for poorly soluble pyrazole compounds?
The choice of an advanced formulation strategy depends on the specific properties of the pyrazole compound. Highly effective approaches include:
-
Amorphous Solid Dispersions (ASDs): Dispersing the pyrazole compound in a polymeric carrier in an amorphous state can significantly increase its aqueous solubility and dissolution rate.[2][4]
-
Lipid-Based Formulations: For lipophilic pyrazoles, lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.[3][5]
-
Nanosuspensions: Formulating the drug as a nanosuspension can enhance dissolution velocity and saturation solubility.[6][7] This has been shown to be a promising strategy for improving the oral bioavailability of poorly water-soluble drugs.[6]
-
Prodrugs: A prodrug approach involves chemically modifying the pyrazole compound to create a more soluble or permeable molecule that converts to the active parent drug in vivo.[8][9][10]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions & Experiments |
| Low aqueous solubility despite salt formation attempts. | The compound may have a very high LogP, be a non-ionizable molecule, or form a low-solubility salt. | 1. Amorphous Solid Dispersion (ASD): Prepare an ASD using a suitable polymer (e.g., HPMC-AS, PVP K30). Screen different polymers and drug loadings. 2. Nanonization: Reduce particle size to the nano-range using wet media milling or high-pressure homogenization.[11][12] 3. Lipid-Based Formulations: If the compound is highly lipophilic, explore lipid-based formulations like SEDDS. |
| Good in vitro dissolution but poor in vivo bioavailability. | This may indicate poor permeability, extensive first-pass metabolism, or efflux by transporters. | 1. Permeability Assessment: Use a Caco-2 cell permeability assay to evaluate intestinal permeability. 2. Metabolic Stability: Assess the compound's stability in liver microsomes or hepatocytes to determine the extent of first-pass metabolism.[13] 3. Prodrug Approach: Design a prodrug to mask metabolic sites or improve permeability.[8][14] |
| High variability in bioavailability between subjects. | This could be due to food effects, formulation instability, or differences in GI physiology. | 1. Food Effect Study: Conduct in vivo studies in fed and fasted states to determine if a food effect is present. 2. Formulation Characterization: Ensure the physical and chemical stability of your formulation under relevant GI conditions (pH, enzymes). 3. Controlled Release Formulation: Develop a formulation that provides more consistent drug release. |
| Recrystallization of the amorphous form in an ASD. | The drug loading may be too high, the chosen polymer may not be optimal for stabilization, or there may be exposure to high humidity and temperature. | 1. Lower Drug Loading: Prepare ASDs with a lower percentage of the drug. 2. Polymer Screening: Screen a wider range of polymers to find one with better miscibility and interaction with your compound. 3. Stability Studies: Conduct accelerated stability studies under different temperature and humidity conditions to identify a stable formulation. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on enhancing the bioavailability of celecoxib, a model substituted pyrazole.
Table 1: Enhancement of Celecoxib Bioavailability via Nanoparticle Engineering
| Formulation | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Celecoxib Capsules | ~250 | ~2500 | 100 | [4] |
| CXB Nanoparticles | ~750 | ~5000 | ~200 | [4] |
| CLX Coarse Powder | - | - | 100 | [6] |
| CLX Nanosuspension | Significantly Improved | Significantly Improved | 245.8 | [6] |
Table 2: Improvement of Celecoxib Dissolution Rate
| Formulation | Dissolution Medium | Time (min) | % Dissolved | Reference |
| Raw CXB | Phosphate Buffer (pH 6.8, 0.5% SDS) | 5 | 30 | [4] |
| CXB Nanoparticles | Phosphate Buffer (pH 6.8, 0.5% SDS) | 5 | 100 | [4] |
| CLX Coarse Powder | - | 60 | 47.9 | [6] |
| CLX Nanosuspension | - | 60 | 90.8 | [6] |
| Optimized CLX-NC | pH 1.2 buffer (0.3% SDS) | 60 | 95.3 | [11] |
| CLX Crude Powder | pH 1.2 buffer (0.3% SDS) | 60 | 61.1 | [11] |
Detailed Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
-
Polymer and Solvent Selection: Choose a suitable polymer based on drug-polymer interaction studies (e.g., HPMC-AS, PVP K30, Soluplus®). Select a common solvent system in which both the pyrazole compound and the polymer are soluble (e.g., acetone, methanol, or a mixture).[1]
-
Solution Preparation: Dissolve the pyrazole compound and the selected polymer in the chosen solvent at a specific ratio (e.g., 1:1, 1:2 drug-to-polymer ratio). Ensure complete dissolution.
-
Spray Drying:
-
Set the inlet temperature of the spray dryer (e.g., 100-150 °C).
-
Set the atomization pressure and the feed rate of the solution to achieve optimal droplet formation and drying.
-
Collect the dried powder from the cyclone.
-
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the amorphous nature of the drug in the dispersion (absence of a melting peak).[4]
-
X-Ray Powder Diffraction (XRPD): To verify the absence of crystallinity (no sharp Bragg peaks).[4]
-
In Vitro Dissolution Testing: Perform dissolution studies in relevant media (e.g., simulated gastric and intestinal fluids) to assess the enhancement in dissolution rate.[11]
-
Protocol 2: Preparation of a Nanosuspension by High-Pressure Homogenization (HPH)
-
Stabilizer Selection: Choose an appropriate stabilizer or combination of stabilizers (e.g., HPMC E5, SDS, TPGS) to prevent particle aggregation.[4][6]
-
Pre-suspension Preparation: Disperse the pyrazole compound in an aqueous solution of the stabilizer(s). Use a high-speed shear homogenizer to create a pre-suspension.[7]
-
High-Pressure Homogenization:
-
Pass the pre-suspension through a high-pressure homogenizer.
-
Apply a specific pressure (e.g., 1500 bar) for a set number of cycles (e.g., 10-20 cycles) until the desired particle size is achieved.[6]
-
-
Characterization:
-
Particle Size and Zeta Potential Analysis: Use dynamic light scattering (DLS) to measure the mean particle size, polydispersity index (PDI), and zeta potential of the nanosuspension.[12]
-
Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM): To visualize the morphology of the nanoparticles.[4][6]
-
In Vitro Dissolution and Solubility Studies: Determine the dissolution rate and saturation solubility of the nanosuspension compared to the bulk drug.[6][12]
-
Visualizations
Caption: Workflow for enhancing pyrazole bioavailability.
Caption: Troubleshooting logic for low pyrazole bioavailability.
References
- 1. benchchem.com [benchchem.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Mechanism of dissolution enhancement and bioavailability of poorly water soluble celecoxib by preparing stable amorphous nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and evaluation of celecoxib nanosuspensions for bioavailability enhancement - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Preparation and evaluation of celecoxib nanosuspensions for bioavailability enhancement - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28676C [pubs.rsc.org]
- 8. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prodrug approaches for enhancing the bioavailability of drugs with low solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. curtiscoulter.com [curtiscoulter.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Hypothetical Kinase Inhibitor Profile: 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine in a Comparative Analysis
A detailed comparison of the hypothetical compound 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine with established kinase inhibitors reveals its potential as a scaffold for developing novel therapeutics. This guide provides a comparative analysis against well-known inhibitors, focusing on their target kinases, inhibitory concentrations, and the underlying experimental methodologies.
The pyrazole moiety is a recognized "privileged scaffold" in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] These inhibitors have shown promise in treating a variety of diseases, including cancers and inflammatory disorders, by targeting key enzymes in cellular signaling pathways.[1][3] While specific experimental data for this compound is not publicly available, its structural similarity to known kinase inhibitors suggests it may exhibit activity against similar targets. This guide, therefore, presents a comparative framework using data from established pyrazole-based kinase inhibitors to project the potential activity of this compound.
Comparative Kinase Inhibitory Activity
To provide a meaningful comparison, we have selected a panel of known pyrazole-based kinase inhibitors that target various kinases implicated in cell cycle regulation and cancer progression. The following table summarizes their half-maximal inhibitory concentrations (IC50).
| Compound | Target Kinase | IC50 (nM) |
| This compound | Hypothetical | Data Not Available |
| Tozasertib (VX-680) | Aurora Kinase A | 0.6 |
| Aurora Kinase B | 0.9 | |
| Aurora Kinase C | 1.5 | |
| Crizotinib (Xalkori) | ALK | 24 |
| c-Met | 20 | |
| Axitinib (Inlyta) | VEGFR1 | 0.1 |
| VEGFR2 | 0.2 | |
| VEGFR3 | 0.1-0.3 | |
| Sunitinib (Sutent) | VEGFR2 | 2 |
| PDGFRβ | 2 | |
| c-KIT | 1 |
Experimental Protocols
The inhibitory activities of the aforementioned compounds are typically determined using in vitro kinase assays. A generalized protocol for such an assay is provided below.
General In Vitro Kinase Assay Protocol:
-
Enzyme and Substrate Preparation: Recombinant human kinase enzyme and a corresponding specific peptide substrate are diluted in a kinase assay buffer.
-
Compound Dilution: The test compound, in this case, this compound or a known inhibitor, is serially diluted to various concentrations.
-
Kinase Reaction: The kinase, substrate, and test compound are incubated together in the presence of ATP. The reaction is typically initiated by the addition of a metal cofactor, such as MgCl2.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. Common methods include:
-
Radiometric Assays: Using radiolabeled ATP (γ-³²P-ATP or γ-³³P-ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-Based Assays: Employing assays that measure the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®). A decrease in luminescence indicates higher kinase activity.
-
Fluorescence-Based Assays: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.
-
-
Data Analysis: The results are plotted as the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is then determined by fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
To visualize the potential role of a kinase inhibitor and the workflow for its evaluation, the following diagrams are provided.
Caption: A simplified MAPK signaling pathway, a common target for kinase inhibitors.
Caption: A typical workflow for the preclinical evaluation of a novel kinase inhibitor.
References
- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine as a Bioactive Compound: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential bioactivity of the novel compound 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine. Due to the limited availability of direct experimental data for this specific molecule, this document evaluates its potential efficacy by comparing its structural features to known bioactive pyrazole derivatives with established insecticidal and cyclin-dependent kinase (CDK) inhibitory activities.
Introduction to the Pyrazole Scaffold
The pyrazole nucleus is a well-established pharmacophore known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The versatility of the pyrazole scaffold allows for substitutions at various positions, leading to a diverse array of compounds with distinct biological targets. This guide focuses on two prominent areas of bioactivity for pyrazole derivatives: insecticidal activity and inhibition of cyclin-dependent kinases (CDKs).
Comparative Analysis of Bioactive Pyrazole Derivatives
Based on existing literature, the 2-chloro-6-fluorobenzyl moiety attached to the pyrazole core suggests potential interactions with biological targets. To contextualize the potential of this compound, we will compare it with structurally related compounds for which quantitative bioactivity data is available.
Insecticidal Activity
Numerous pyrazole derivatives have been successfully developed as commercial insecticides. The mechanism of action for many of these involves the disruption of the insect's nervous system.
Table 1: Comparison of Insecticidal Activity of Pyrazole Derivatives
| Compound Name/Reference | Structure | Target Pest | Bioactivity (LC50) |
| Fipronil (Reference) | Phenylpyrazole | Various insects | 0.038 µg/mL (Termites)[1] |
| Compound 3d | 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-5-(((5-(2,4-dichlorophenyl)furan-2-yl)methylene) amino)-4-((trifluoromethyl)sulfonyl)-1H-pyrazole-3-carbonitrile | Termites | 0.006 µg/mL[1] |
| Compound 3f | 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-5-(((5-(4-nitrophenyl)furan-2-yl)methylene)amino)-4-((trifluoromethyl)sulfonyl) -1H-pyrazole-3-carbonitrile | Termites | 0.001 µg/mL[1] |
| Compound 7g | N-(4-chlorophenyl)-2-[3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]thiazole-4-carboxamide | Plutella xylostella | 5.32 mg/L[2] |
| This compound (Subject of this guide) | This compound | - | Data not available |
Cyclin-Dependent Kinase (CDK) Inhibition
The pyrazole scaffold is also a key feature in many potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are prominent targets in cancer therapy.[3][4]
Table 2: Comparison of CDK Inhibitory Activity of Pyrazole Derivatives
| Compound Name/Reference | Structure | Target | Bioactivity (IC50) |
| AT7519 (Reference) | Multi-CDK inhibitor | CDK2 | ~10-210 nM[5] |
| Compound 15 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative | CDK2 | 0.005 µM (Ki)[6] |
| Compound 7d | Pyrazole derivative | CDK2/cyclin A2 | 1.47 µM[5] |
| Compound 9 | Pyrazole derivative | CDK2/cyclin A2 | 0.96 µM[5] |
| This compound (Subject of this guide) | This compound | - | Data not available |
Experimental Protocols
To facilitate the validation of this compound, detailed methodologies for key experiments are provided below.
Insecticidal Activity Bioassay (Larval Contact Toxicity)
This protocol is adapted from established methods for assessing the toxicity of compounds to insect larvae.[7][8][9][10]
Objective: To determine the lethal concentration (LC50) of a test compound against a target insect species.
Materials:
-
Test compound (this compound)
-
Acetone (or other suitable solvent)
-
Distilled water
-
Non-ionic surfactant (e.g., Triton X-100)
-
24-well microplates
-
Third or fourth instar larvae of the target insect species (e.g., Spodoptera littoralis or Aedes aegypti)
-
Pipettes and tips
-
Incubator with controlled temperature, humidity, and photoperiod
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the test compound in acetone.
-
Preparation of Test Solutions: Prepare a series of dilutions from the stock solution. A typical concentration range might be 100, 50, 25, 12.5, and 6.25 µg/mL. Each dilution should contain a small percentage of a surfactant to ensure proper mixing in the aqueous medium.
-
Assay Setup:
-
Add 1 mL of distilled water to each well of a 24-well plate.
-
Add the appropriate volume of the test solution to achieve the desired final concentrations.
-
For the control group, add the same volume of acetone with surfactant but without the test compound.
-
Carefully transfer 10 larvae to each well.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25 ± 2°C), humidity (e.g., 60-70%), and photoperiod (e.g., 12:12 h light:dark).
-
Mortality Assessment: Record the number of dead larvae at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when gently prodded with a fine brush.
-
Data Analysis: Calculate the percentage of mortality for each concentration, correcting for any mortality in the control group using Abbott's formula. Determine the LC50 value using probit analysis.
CDK2/Cyclin A Kinase Assay
This protocol outlines a common method for measuring the inhibitory activity of a compound against CDK2/Cyclin A.[11][12][13][14]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against CDK2/Cyclin A.
Materials:
-
Test compound (this compound)
-
Recombinant human CDK2/Cyclin A enzyme
-
Histone H1 (or a specific peptide substrate)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
[γ-32P]ATP (for radiometric assay) or appropriate reagents for non-radiometric detection (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well plates
-
Incubator
-
Scintillation counter or luminescence plate reader
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound in the kinase reaction buffer.
-
Kinase Reaction:
-
In a 96-well plate, add the kinase reaction buffer, the substrate (Histone H1), and the diluted test compound.
-
Add the CDK2/Cyclin A enzyme to each well.
-
Initiate the reaction by adding a mixture of cold ATP and [γ-32P]ATP (for radiometric assay).
-
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stopping the Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).
-
Detection of Phosphorylation:
-
Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radiometric Assay (e.g., ADP-Glo™): Follow the manufacturer's instructions to measure the amount of ADP produced, which corresponds to kinase activity.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway Diagram
References
- 1. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
- 6. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. PROTOCOL FOR LARVICIDE BIOASSAYS [protocols.io]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. promega.com [promega.com]
Navigating the Kinome: A Comparative Cross-Reactivity Profile of 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine and Related Kinase Inhibitors
For Immediate Release
In the landscape of targeted drug discovery, particularly within the development of kinase inhibitors, understanding the specificity of a compound is paramount. Off-target effects, stemming from a lack of selectivity, can lead to unforeseen toxicities and a diminished therapeutic window. This guide provides a comparative analysis of the cross-reactivity profile of kinase inhibitors centered around a 3-amino-1H-pyrazole scaffold, with a focus on illustrating the importance of comprehensive profiling for compounds such as 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine.
While specific cross-reactivity data for this compound is not extensively published, the analysis of a closely related, promiscuous 3-amino-1H-pyrazole-based kinase inhibitor (referred to herein as Compound 1) offers valuable insights into the potential selectivity challenges and screening strategies for this class of molecules.
Comparative Kinase Selectivity Profile
The following table summarizes the kinase inhibition profile of Compound 1, a promiscuous kinase inhibitor sharing the 3-amino-1H-pyrazole core. This data, derived from a comprehensive KINOMEscan™ assay, highlights the broad activity of this scaffold and underscores the necessity of detailed profiling to identify more selective derivatives.
| Target Kinase | Inhibition (%) at 1 µM | Kd (nM) |
| Primary Targets | ||
| CDK2 | >95% | 4.6 |
| CDK5 | >95% | 27.6 |
| JNK3 | >95% | 26.1 |
| Selected Off-Targets | ||
| Over 300 other kinases | >65% | Not determined |
Data adapted from a study on promiscuous 3-amino-1H-pyrazole-based kinase inhibitors.[1]
Understanding the Significance of Cross-Reactivity
The promiscuous nature of Compound 1, inhibiting over 300 kinases at a 1 µM concentration, exemplifies a critical hurdle in kinase inhibitor development.[1] Such broad activity can be attributed to the highly conserved nature of the ATP-binding pocket across the human kinome. The development of selective inhibitors, therefore, relies on exploiting subtle differences in this binding site or targeting allosteric sites. For a compound like this compound, the addition of the chloro-fluorobenzyl group is a medicinal chemistry strategy aimed at improving selectivity and potency compared to the core scaffold.
Experimental Protocols for Cross-Reactivity Profiling
A robust assessment of kinase inhibitor selectivity involves a tiered approach, beginning with broad screening and progressing to more focused quantitative assays.
KINOMEscan™ Assay Platform
The KINOMEscan™ assay is a competition binding assay used to quantify the interaction of a test compound against a large panel of kinases.
Methodology:
-
Immobilization: A proprietary DNA-tagged kinase is immobilized on a solid support.
-
Competition: The test compound (e.g., this compound) is incubated with the immobilized kinase in the presence of a known, tagged ligand that binds to the active site.
-
Quantification: The amount of the tagged ligand that remains bound to the kinase is quantified. A lower amount of bound tagged ligand indicates a stronger interaction between the test compound and the kinase.
-
Data Analysis: Results are typically reported as the percentage of the kinase that is inhibited by the test compound at a specific concentration or as a dissociation constant (Kd).
Cellular Target Engagement Assays
To confirm that a compound interacts with its intended target in a more physiologically relevant context, cellular target engagement assays are employed.
Methodology (e.g., NanoBRET™):
-
Cell Line Engineering: A cell line is engineered to express the target kinase as a fusion protein with a NanoLuc® luciferase.
-
Tracer Addition: A fluorescent tracer that binds to the target kinase is added to the cells.
-
BRET Measurement: In the absence of an inhibitor, the luciferase and the fluorescent tracer are in close proximity, allowing for Bioluminescence Resonance Energy Transfer (BRET) to occur when a substrate is added.
-
Inhibitor Competition: When a test compound that binds to the target kinase is added, it displaces the fluorescent tracer, leading to a decrease in the BRET signal. The degree of this decrease is proportional to the compound's affinity for the target in living cells.
Visualizing the Path to Selectivity
The following diagrams illustrate the workflow for assessing cross-reactivity and a representative signaling pathway where a kinase inhibitor might act.
Caption: Experimental Workflow for Kinase Inhibitor Cross-Reactivity Profiling.
Caption: Hypothetical Signaling Pathway Illustrating Kinase Inhibition.
Conclusion
The comprehensive cross-reactivity profiling of kinase inhibitors is a cornerstone of modern drug development. While the specific profile of this compound remains to be fully elucidated in public literature, the analysis of related compounds with a shared 3-amino-1H-pyrazole scaffold reveals the potential for broad kinase activity. The strategic application of tiered screening approaches, from broad panel binding assays to specific cellular target engagement studies, is essential to characterize the selectivity of novel inhibitors and guide their development into safe and effective therapeutics. Researchers and drug development professionals are encouraged to employ these methodologies to build a robust understanding of their compounds' biological activity.
References
The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzylpyrazoles in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on Benzylpyrazole Scaffolds, Supported by Experimental Data.
The strategic incorporation of fluorine into drug candidates is a well-established and powerful strategy in medicinal chemistry to enhance pharmacological properties. The benzylpyrazole scaffold, a key component in numerous biologically active compounds, is no exception. This guide provides a comparative analysis of fluorinated and non-fluorinated benzylpyrazoles, examining their performance in key biological assays and elucidating the underlying mechanisms of action. By presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways, this document serves as a comprehensive resource for the rational design of next-generation benzylpyrazole-based therapeutics.
The introduction of fluorine can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to target proteins. These modifications often translate into improved potency, selectivity, and pharmacokinetic profiles. This guide will explore these effects through specific examples, including inhibitors of lysine-specific demethylase 4 (KDM4) and cyclooxygenase-2 (COX-2).
Comparative Biological Activity: The Impact of Fluorination
A qualitative structure-activity relationship analysis has shown that the presence of fluorine groups often enhances the biological activity of pyrazole derivatives.[1] In some cases, fluorinated compounds have shown a several-fold increase in potency compared to their non-fluorinated counterparts.[3][4]
Case Study 1: Benzylpyrazole as a Lysine Demethylase (KDM4) Inhibitor
A novel benzimidazole pyrazole scaffold has been identified as an inhibitor of the KDM4 subfamily of lysine demethylases, which are implicated in prostate cancer.[5] A benzyl-substituted variant of this inhibitor demonstrated improved potency in biochemical assays.[6] While this study did not directly compare a fluorinated benzyl group, the principles of medicinal chemistry suggest that strategic fluorination of the benzyl ring could further enhance its activity. Fluorination can alter the electronic properties of the benzyl group, potentially leading to more favorable interactions with the enzyme's active site.
Case Study 2: Celecoxib and its Analogs - COX-2 Inhibition
Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), is a selective COX-2 inhibitor that features a trifluoromethyl group on the pyrazole ring. This trifluoromethyl group is crucial for its high affinity and selectivity for the COX-2 enzyme. The strong electron-withdrawing nature of the trifluoromethyl group influences the acidity of the sulfonamide moiety, which is a key interaction point with the COX-2 active site.
A novel class of celecoxib analogs, where the tolyl ring was replaced with an N-difluoromethyl-1,2-dihydropyrid-2-one moiety, exhibited dual COX-2/5-lipoxygenase (5-LOX) inhibitory activities. This demonstrates the significant impact that fluorinated substituents can have on the biological activity profile of benzylpyrazole-containing molecules.
Table 1: Comparative Biological Activity of Fluorinated vs. Non-Fluorinated Heterocyclic Compounds
| Compound Class | Non-Fluorinated Analog | Fluorinated Analog | Target | Biological Activity Metric | Fold Improvement | Reference |
| Indole | Non-fluorinated indole III | 4-fluorinated indole IV | HIV-1 | Antiviral Activity | ~50-fold | [4] |
| Furan-nucleoside | Non-fluorinated nucleoside analogue 3 | Derivative 4b | HCV RNA polymerase | Antiviral Potency (EC50) | >50-fold | [4] |
| Pyrazole | Non-fluorinated derivative 16 | Compound 17a/b | HIV-1 reverse transcriptase | Potency (IC50) | 7 to 13-fold | [4] |
| Indoline | Non-fluorinated analogue | 4-fluoroindoline derivative 24a | PERK | Inhibitory Activity (IC50) | 3-fold | [3] |
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below are methodologies for key assays used to evaluate the properties of benzylpyrazole derivatives.
In Vitro KDM4 Demethylase Activity Assay (TR-FRET)
This assay is used to determine the inhibitory activity of compounds against KDM4 enzymes.
Materials:
-
Recombinant KDM4B protein (catalytic domain)
-
H3K9Me3-Biotin peptide substrate
-
Assay Buffer: 50 mM HEPES (pH 7.5), 1 mM α-ketoglutarate, 80 μM Fe(NH₄)₂(SO₄)₂, 2 mM L-ascorbic acid, and 0.01% BSA
-
Tb-anti-H3K9Me2 antibody
-
AF488-Streptavidin
-
Test compounds (dissolved in DMSO)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. The final concentration in the assay may range from nanomolar to micromolar.
-
Reagent Preparation: Prepare the KDM4B enzyme and peptide substrate in assay buffer to the desired concentrations.
-
Assay Plate Preparation: Dispense 10 μL/well of the H3K9Me3-Biotin substrate solution into the 384-well plate.
-
Compound Addition: Add 30 nL of the test compound solutions to the appropriate wells using a pintool.
-
Enzyme Addition: Add 5 μL/well of the KDM4B enzyme solution to initiate the reaction. For control wells, add assay buffer without the enzyme.
-
Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at room temperature (18-22°C).
-
Detection: Add 5 μL/well of the detection mix containing Tb-anti-H3K9Me2 antibody and AF488-Streptavidin. Incubate for 15 minutes at room temperature, protected from light.
-
Measurement: Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a suitable plate reader (e.g., PHERAstar FS) with an excitation wavelength of 337 nm and emission wavelengths of 490 nm and 520 nm.
-
Data Analysis: Calculate the ratio of the fluorescence at 520 nm to 490 nm. Determine the percent inhibition for each compound concentration and calculate the IC50 value by fitting the data to a dose-response curve.
In Vitro COX-2 Inhibition Assay (Fluorometric)
This assay measures the ability of compounds to inhibit the activity of the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid (substrate)
-
Celecoxib (positive control)
-
Test compounds (dissolved in DMSO)
-
96-well white opaque plate
Procedure:
-
Reagent Preparation: Reconstitute and dilute the COX-2 enzyme, COX Probe, COX Cofactor, and Arachidonic Acid as per the kit instructions.
-
Compound Preparation: Prepare a 10X stock solution of the test inhibitors in COX Assay Buffer.
-
Assay Plate Setup:
-
Enzyme Control (EC): Add 10 μL of COX Assay Buffer.
-
Inhibitor Control (IC): Add 2 μL of Celecoxib and 8 μL of COX Assay Buffer.
-
Sample Screen (S): Add 10 μL of the diluted test inhibitor.
-
-
Reaction Mix Preparation: Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Reaction Initiation: Add 80 μL of the Reaction Mix to each well. Then, add 10 μL of the diluted Arachidonic Acid solution to all wells simultaneously to start the reaction.
-
Measurement: Immediately measure the fluorescence in a kinetic mode at 25°C for 5-10 minutes with excitation at 535 nm and emission at 587 nm.
-
Data Analysis: Choose two time points in the linear range of the reaction and calculate the rate of reaction. Determine the percent inhibition for each compound and calculate the IC50 value.
Visualizing the Mechanisms of Action
The following diagrams, created using the DOT language, illustrate the signaling pathways affected by benzylpyrazole inhibitors and a general workflow for their comparative analysis.
Caption: KDM4 Inhibition Pathway by a Benzylpyrazole.
Caption: COX-2 Inhibition Pathway by a Fluorinated Benzylpyrazole.
Caption: Workflow for Comparative Analysis.
Conclusion
The strategic incorporation of fluorine into the benzylpyrazole scaffold represents a powerful approach to modulate and enhance the pharmacological properties of these versatile molecules. As demonstrated by the examples of KDM4 and COX-2 inhibitors, fluorination can significantly impact biological activity, often leading to increased potency and selectivity. While direct head-to-head comparisons of simple fluorinated and non-fluorinated benzylpyrazoles are needed to fully quantify these effects, the existing body of evidence strongly supports the "fluorine advantage." The detailed experimental protocols and pathway visualizations provided in this guide offer a robust framework for researchers to design, synthesize, and evaluate novel fluorinated benzylpyrazoles with the potential to become next-generation therapeutics.
References
- 1. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
A Comparative Benchmarking Guide: 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine versus Celecoxib for COX-2 Inhibition
Disclaimer: This guide provides a framework for the comparative evaluation of the novel compound 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine against the well-established nonsteroidal anti-inflammatory drug (NSAID), celecoxib. As of the writing of this document, publically available experimental data for this compound is not available. Therefore, this document outlines the necessary experimental protocols and data presentation structures for a comprehensive future benchmarking study.
Introduction to the Compounds
Celecoxib:
Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis.[1][2] Its mechanism of action involves the specific inhibition of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate inflammation and pain.[3][4] By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, celecoxib reduces the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs.[5] Celecoxib's chemical structure is characterized by a diaryl-substituted pyrazole core.[3]
This compound:
This is a novel compound with a pyrazole scaffold, a core structure present in many compounds with COX-2 inhibitory activity, including celecoxib.[6] The pyrazole ring is a key heterocyclic moiety that has been extensively explored in the design of selective COX-2 inhibitors.[7][8] The substituents on the pyrazole ring, in this case, a 2-chloro-6-fluorobenzyl group and an amine group, will ultimately determine its potency, selectivity, and pharmacokinetic profile. A thorough experimental evaluation is required to characterize its potential as a therapeutic agent.
Comparative Data Presentation
The following tables provide a structured format for presenting the quantitative data that would be generated in a head-to-head comparison of this compound and celecoxib.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Celecoxib | 7.6 - 21.5[9][10] | 0.04 - 0.53[11][12] | 7.6 - 106[10] |
| This compound | Data to be determined | Data to be determined | Data to be determined |
IC50: The half-maximal inhibitory concentration. A higher selectivity index indicates greater selectivity for COX-2.
Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) |
| Celecoxib | Specify Dose | Specify Inhibition % |
| This compound | Specify Dose | Data to be determined |
| Vehicle Control | N/A | 0% |
Table 3: Key Pharmacokinetic Parameters in a Rodent Model
| Parameter | Celecoxib | This compound |
| Tmax (h) | Specify Value | Data to be determined |
| Cmax (ng/mL) | Specify Value | Data to be determined |
| t1/2 (h) | ~11[1] | Data to be determined |
| AUC (ng·h/mL) | Specify Value | Data to be determined |
Tmax: Time to reach maximum plasma concentration. Cmax: Maximum plasma concentration. t1/2: Elimination half-life. AUC: Area under the plasma concentration-time curve.
Experimental Protocols
In Vitro COX-1 and COX-2 Inhibition Assay
This protocol is designed to determine the IC50 values for each compound against the COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds (Celecoxib and this compound) dissolved in DMSO
-
Detection system (e.g., colorimetric or fluorometric probe for prostaglandin E2)
-
96-well microplate and plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to the appropriate wells.[13]
-
Add the diluted test compounds or vehicle (DMSO) to the wells and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.[14]
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.[13]
-
Incubate the plate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction using a suitable stop solution (e.g., HCl).[13]
-
Measure the amount of prostaglandin E2 produced using a suitable detection method.[14]
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 values using non-linear regression analysis.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This model assesses the acute anti-inflammatory activity of the test compounds.[15]
Animals:
-
Male Wistar or Sprague-Dawley rats (180-200 g)
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer or calipers
Procedure:
-
Administer the test compounds or vehicle control to the rats via oral gavage at a predetermined time before carrageenan injection (e.g., 30-60 minutes).[16][17]
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[16][17]
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[17]
-
Calculate the percentage of edema inhibition for each group relative to the vehicle control group.
Pharmacokinetic Profiling
This protocol outlines a basic approach to determining the key pharmacokinetic parameters of the test compound.
Animals:
-
Male Sprague-Dawley rats with jugular vein cannulation
Procedure:
-
Administer a single dose of the test compound to the rats (e.g., orally or intravenously).
-
Collect blood samples from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[18]
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of the test compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculate the pharmacokinetic parameters (Tmax, Cmax, t1/2, AUC) using appropriate software.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: COX-2 signaling pathway and point of inhibition.
Caption: Experimental workflow for benchmarking a novel COX-2 inhibitor.
References
- 1. Celecoxib - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. storage.googleapis.com [storage.googleapis.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. apexbt.com [apexbt.com]
- 13. benchchem.com [benchchem.com]
- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. inotiv.com [inotiv.com]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dadun.unav.edu [dadun.unav.edu]
in vivo efficacy of 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine versus other pyrazoles
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic impact, particularly in oncology. This guide provides a comparative overview of the in vivo efficacy of selected pyrazole-based compounds, with a focus on preclinical and clinical data for Crizotinib, Ruxolitinib, and Erdafitinib. While specific in vivo efficacy data for 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine is not publicly available, this guide offers a comparative framework using well-characterized pyrazole-containing drugs to inform future research and development.
Comparative In Vivo Efficacy of Pyrazole Derivatives
The following tables summarize the in vivo efficacy of Crizotinib, Ruxolitinib, and Erdafitinib in various cancer models. These compounds, all containing a pyrazole core, demonstrate the versatility of this scaffold in targeting different kinase families and achieving significant anti-tumor responses.
Table 1: Preclinical In Vivo Efficacy in Xenograft Models
| Compound | Target Kinase(s) | Cancer Model | Animal Model | Dosing | Key Efficacy Endpoints | Reference |
| Crizotinib | ALK, MET, ROS1 | H3122 NSCLC | Athymic nu/nu mice | 50 mg/kg/day, oral | Stable disease, significant progression-free survival (6 weeks vs. 3.1 weeks for docetaxel) | [1] |
| Ruxolitinib | JAK1, JAK2 | L-428 Hodgkin Lymphoma | NSG mice | 45.0 mg/kg, oral | Significantly prolonged survival (median 51.5 days vs. 21 days for control) | [2] |
| Ruxolitinib | Karpas-1106P PMBL | NSG mice | 45.0 mg/kg, oral | Significantly prolonged survival (median 41.5 days vs. 20 days for control) | [2] | |
| Erdafitinib | Pan-FGFR | SNU-16 Gastric Cancer | Mice | 3, 10, 30 mg/kg QD, oral | Dose-dependent tumor growth inhibition | [3] |
| Erdafitinib | A549 Lung Adenocarcinoma | Xenograft mice | Not specified | Significant tumor volume reduction | [4] |
Table 2: Clinical Efficacy in Human Trials
| Compound | Target Kinase(s) | Cancer Type | Phase | Key Efficacy Endpoints | Reference |
| Crizotinib | ALK | Non-Small Cell Lung Cancer | Phase III | Objective Response Rate: 74%; Median Progression-Free Survival: 10.9 months | |
| Ruxolitinib | JAK1, JAK2 | Myelofibrosis | Phase III (COMFORT-I) | ≥35% reduction in spleen volume at 24 weeks: 41.9% of patients | |
| Erdafitinib | Pan-FGFR | Urothelial Carcinoma | Phase II (BLC2001) | Objective Response Rate: 40% (4% Complete Response, 36% Partial Response) |
Signaling Pathways
The therapeutic efficacy of these pyrazole-based inhibitors stems from their ability to selectively target and inhibit key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.
Caption: Targeted signaling pathways of pyrazole-based kinase inhibitors.
Experimental Protocols
The following are generalized protocols for establishing xenograft models to evaluate the in vivo efficacy of anticancer compounds. Specific details may vary between studies.
Subcutaneous Xenograft Model
This model is widely used for the initial assessment of anti-tumor activity.
Caption: Workflow for a subcutaneous xenograft study.
Detailed Steps:
-
Cell Culture and Preparation:
-
Cancer cell lines are cultured in appropriate media to 80-90% confluency.
-
Cells are harvested using trypsin, washed with PBS, and counted. Cell viability should be >95%.
-
Cells are resuspended in a sterile medium (e.g., PBS or Matrigel mixture) at the desired concentration (e.g., 1-10 x 10^6 cells per injection).
-
-
Animal Handling and Implantation:
-
Immunocompromised mice (e.g., nude or SCID) aged 6-8 weeks are used.
-
The injection site (typically the flank) is sterilized.
-
The cell suspension (e.g., 100-200 µL) is injected subcutaneously.
-
-
Tumor Monitoring and Treatment:
-
Tumors are allowed to reach a predetermined size (e.g., 100-200 mm³).
-
Animals are randomized into treatment and control groups.
-
The test compound is administered according to the planned dosing schedule and route.
-
Tumor dimensions are measured with calipers 2-3 times per week, and tumor volume is calculated using the formula: (Length x Width²)/2. Animal body weight and general health are also monitored.
-
-
Endpoint and Data Analysis:
-
The study is terminated when tumors in the control group reach a specified size or at a predetermined time point.
-
Tumors are excised, weighed, and may be processed for histological or molecular analysis.
-
Tumor growth inhibition (TGI) is calculated as a primary efficacy endpoint.
-
Orthotopic Xenograft Model
This model involves implanting tumor cells into the corresponding organ of origin, providing a more clinically relevant microenvironment.
References
- 1. Co-clinical trials demonstrate superiority of crizotinib to chemotherapy in ALK-rearranged non-small cell lung cancer and predict strategies to overcome resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
assessing the selectivity of 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of selective kinase inhibitors is a cornerstone of modern targeted therapy. The ability of a compound to potently inhibit its intended target while minimizing off-target effects is critical for both efficacy and safety. This guide provides a comparative analysis of a hypothetical kinase inhibitor, 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine (designated here as Pyrazolamine-3X) , against established cyclin-dependent kinase (CDK) inhibitors.
Due to the absence of publicly available data for the specific compound this compound, this guide utilizes a representative compound, Pyrazolamine-3X, to illustrate the assessment of selectivity. The 1H-pyrazol-3-amine scaffold is a well-established core in numerous kinase inhibitors. For the purpose of this guide, we will assume Pyrazolamine-3X is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the G1/S phase transition in the cell cycle.[1][2]
This guide will compare the hypothetical selectivity profile of Pyrazolamine-3X with two well-characterized CDK inhibitors, Dinaciclib and Roscovitine , providing a framework for evaluating novel chemical entities.
Quantitative Comparison of Kinase Inhibition
The selectivity of a kinase inhibitor is paramount and is typically assessed by screening the compound against a panel of kinases. The data is often presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates greater potency. An ideal inhibitor will have a very low IC50 for its target kinase and significantly higher IC50 values for other kinases.
Below is a comparative summary of the in vitro inhibitory activities of Pyrazolamine-3X (hypothetical data) and the known inhibitors Dinaciclib and Roscovitine against a panel of cyclin-dependent kinases.
| Kinase Target | Pyrazolamine-3X (IC50 in nM) | Dinaciclib (IC50 in nM) | Roscovitine (IC50 in nM) |
| CDK2/cyclin E | 5 | 1 [3] | 700 |
| CDK1/cyclin B | 150 | 3 | 650 |
| CDK4/cyclin D1 | >10,000 | ~100 | >100,000 |
| CDK5/p25 | 800 | 1 | 160[4] |
| CDK9/cyclin T1 | 2,500 | 4[3] | >10,000 |
Note: Data for Pyrazolamine-3X is hypothetical and for illustrative purposes only. Data for Dinaciclib and Roscovitine are compiled from published literature.[3][5][4]
Experimental Protocols
The determination of inhibitor potency and selectivity is highly dependent on the experimental methodology. Below is a detailed protocol for a common in vitro kinase assay used to generate IC50 data.
ADP-Glo™ Kinase Assay for IC50 Determination
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[6][7]
Materials:
-
Purified recombinant kinase (e.g., CDK2/cyclin E)
-
Kinase-specific substrate (e.g., Histone H1)
-
ATP (Adenosine triphosphate)
-
Test inhibitor (e.g., Pyrazolamine-3X) dissolved in DMSO
-
Kinase reaction buffer (specific to the kinase being tested)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: A serial dilution of the test inhibitor is prepared in DMSO and then further diluted in the kinase reaction buffer. A DMSO-only control is also prepared.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted inhibitor or DMSO control to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the kinase and its substrate in the reaction buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.
-
Reaction Termination and ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is plotted against the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve using non-linear regression analysis.
Visualizations
Signaling Pathway
The following diagram illustrates a simplified signaling pathway for the G1/S phase transition of the cell cycle, a process critically regulated by CDK2.[8][9][10] Inhibition of CDK2 by a selective inhibitor like Pyrazolamine-3X would block the phosphorylation of Retinoblastoma protein (Rb), preventing the release of the E2F transcription factor and thereby halting cell cycle progression.
Caption: Simplified G1/S transition pathway showing CDK2's role.
Experimental Workflow
The diagram below outlines the key steps in the experimental workflow for determining the IC50 of a kinase inhibitor using the ADP-Glo™ assay.[6][11]
Caption: Workflow for an in vitro kinase inhibition assay.
References
- 1. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 7. promega.com [promega.com]
- 8. G1/S transition - Wikipedia [en.wikipedia.org]
- 9. G1 to S phase cell cycle transition in somatic and embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The G1 to S Phase Transition | Writing in Biology [bcrc.bio.umass.edu]
- 11. promega.com [promega.com]
A Head-to-Head Comparison of Pyrazole-Based Insecticides: Efficacy, Mechanisms, and Experimental Insights
Pyrazole-based insecticides represent a significant class of crop protection agents, developed in response to growing resistance against older pesticide families.[1] Characterized by a central pyrazole ring, these compounds exhibit broad-spectrum activity against a variety of agricultural and public health pests. Their efficacy stems from diverse and potent mechanisms of action, primarily targeting the insect's nervous system or energy metabolism. This guide provides a detailed comparison of prominent pyrazole insecticides, supported by experimental data and methodological protocols for researchers and drug development professionals.
Mechanisms of Action: A Tale of Two Targets
Pyrazole insecticides can be broadly categorized into two main groups based on their mode of action, as defined by the Insecticide Resistance Action Committee (IRAC).
-
GABA-gated Chloride Channel Antagonists (IRAC Group 2B): This group, which includes the well-known phenylpyrazoles (fiproles) like Fipronil and Ethiprole, acts on the central nervous system. They non-competitively block the γ-aminobutyric acid (GABA)-gated chloride channels in insects.[1][2] This blockage prevents the influx of chloride ions, leading to hyperexcitation of the insect's nervous system, convulsions, and eventual death.[3] Mammals are less susceptible because their primary GABA receptor subtypes have a different structure.[1]
-
Mitochondrial Electron Transport Inhibitors (METIs): This category includes pyrazoles that disrupt cellular energy production.
-
Complex I Inhibitors (IRAC Group 21A): Compounds like Tebufenpyrad, Fenpyroximate, and Tolfenpyrad inhibit the NADH-CoQ reductase site in the mitochondrial electron transport chain.[3][4][5] This action disrupts the formation of adenosine triphosphate (ATP), the cell's primary energy currency, leading to metabolic failure and death.[3][6]
-
Complex II Inhibitors (IRAC Group 25): Newer acaricides such as Cyenopyrafen and Cyflumetofen are pro-acaricides that are metabolized into active forms.[7] These active metabolites selectively inhibit the succinate dehydrogenase (SDH) or Complex II, also disrupting ATP production.[7][8]
-
Performance Comparison of Key Pyrazole Insecticides
The efficacy of pyrazole insecticides varies significantly based on their chemical structure, target pest, and environmental conditions. The following tables summarize available performance data from comparative studies.
Table 1: General Properties and Target Spectra of Selected Pyrazole-Based Insecticides
| Insecticide | Chemical Subclass | IRAC MoA Code | Primary Target(s) |
| Fipronil | Phenylpyrazole | 2B | Broad spectrum; controls foliar and soil insects, including flea beetles, termites, and locusts.[3][9][10] |
| Ethiprole | Phenylpyrazole | 2B | Effective against a broad spectrum of sucking insects with systemic activity.[11] |
| Chlorantraniliprole | Anthranilic Diamide | 28 | Primarily targets lepidopteran larvae (caterpillars), but also effective against rootworms and weevils.[12][13] |
| Cyantraniliprole | Anthranilic Diamide | 28 | Broad spectrum, targeting lepidopterans, dipterans, coleopterans, and hemipterans (e.g., thrips).[12][13] |
| Tebufenpyrad | METI Pyrazole | 21A | Broad spectrum acaricide effective against all mite life stages (eggs, larvae, nymphs, adults); also targets aphids and pear psylla.[4] |
| Fenpyroximate | METI Pyrazole | 21A | Broad spectrum acaricide with rapid "stop feeding" action against spider mites, eriophyid mites, and tarsonemid mites.[5] |
| Tolfenpyrad | METI Pyrazole | 21A | Broad spectrum insecticide and acaricide; controls thrips, aphids, scales, lepidoptera, and some mites.[6][14] |
| Cyenopyrafen | Beta-ketonitrile | 25 | Acaricide targeting spider mites.[8][15] |
| Cyflumetofen | Benzoyl acetonitrile | 25 | Acaricide highly effective against spider mites.[7][8][15] |
*Note: Anthranilic diamides (IRAC Group 28) are technically not pyrazoles but are often compared due to their overlapping target pests and development as modern insecticides. They function by targeting insect ryanodine receptors.[12][16]
Table 2: Comparative Efficacy of Chlorantraniliprole vs. Cyantraniliprole against Fall Armyworm (Spodoptera frugiperda) in Maize
| Treatment Method | Insecticide | Application Rate | Plant Infestation (%) at 45 Days After Sowing |
| Seed Treatment + Foliar Spray | Cyantraniliprole (Seed) + Chlorantraniliprole (Foliar) | 1.44g a.i./kg + 80g a.i./ha | 8.31 - 8.39%[17] |
| Seed Treatment Only | Cyantraniliprole | 1.44 - 2.88g a.i./kg | 33.75 - 34.44%[17] |
| Untreated Control | N/A | N/A | 34.44%[17] |
Data from a 2023 field study highlight that an integrated approach using cyantraniliprole for seed treatment followed by a foliar application of chlorantraniliprole provides significantly better protection against fall armyworm compared to seed treatment alone.[17]
Table 3: Comparative Acaricidal Efficacy (LC50) of METI Pyrazoles against Two-Spotted Spider Mite (Tetranychus urticae)
| Insecticide | Class | Reported LC50 (mg/L) | Key Observation |
| Tebufenpyrad | METI (Complex I) | Varies by population | High correlation in toxicity with Fenpyroximate, suggesting cross-resistance.[18] |
| Fenpyroximate | METI (Complex I) | Varies by population | Resistance is often linked to the H92R mutation in the PSST subunit of Complex I.[18] |
| Cyenopyrafen | METI (Complex II) | 0.19 mg/L | Field trials showed control effects of 81.99% one day after treatment.[15] |
| Cyflumetofen | METI (Complex II) | 0.09 mg/L | Field trials showed control effects of 81.57% one day after treatment.[15] |
LC50 values can vary widely between susceptible and resistant mite populations. Studies show that cross-resistance can occur between insecticides with the same mode of action, such as Tebufenpyrad and Fenpyroximate.[18]
Experimental Protocols: Standardized Efficacy Bioassay
Evaluating the performance of insecticides requires standardized, repeatable methodologies. Below is a generalized protocol for a larval contact toxicity bioassay, a common method for determining the median lethal concentration (LC50) of an insecticide.
Objective: To determine the dose-response relationship and calculate the LC50 value of a pyrazole insecticide against a target larval insect pest.
Materials:
-
Test insecticide and appropriate solvent (e.g., acetone).
-
Distilled water with a non-ionic surfactant (e.g., Triton X-100).
-
Synchronized-age insect larvae (e.g., third-instar).[19]
-
Petri dishes or 24-well plates.[19]
-
Micropipettes.
-
Leaf discs from an appropriate host plant.
-
Incubator or environmental chamber set to appropriate conditions (e.g., 27°C ± 2°C).[20]
Methodology:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the pyrazole insecticide in the chosen solvent.
-
Create a series of serial dilutions to produce at least five different concentrations spanning the expected LC50 value.[19]
-
A control solution containing only the solvent and surfactant in water should also be prepared.
-
-
Treatment Application (Leaf Dip Method):
-
Excise uniform leaf discs from an unsprayed host plant.
-
Individually dip each leaf disc into a test solution (or control) for approximately 10-30 seconds.
-
Allow the leaf discs to air-dry completely on a clean, non-absorbent surface.
-
-
Insect Exposure:
-
Data Collection and Analysis:
-
Assess larval mortality at specified time points (e.g., 24, 48, and 72 hours).[19] An insect is considered dead if it is motionless, even when prodded.[21]
-
Correct for control mortality using Abbott's formula if necessary.
-
Analyze the mortality data using Probit analysis to calculate the LC50, LC90, and their respective 95% confidence intervals.
-
References
- 1. Phenylpyrazole insecticides - Wikipedia [en.wikipedia.org]
- 2. Action of phenylpyrazole insecticides at the GABA-gated chloride channel | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. nichino-europe.com [nichino-europe.com]
- 5. nichino-europe.com [nichino-europe.com]
- 6. nichino-europe.com [nichino-europe.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cyantraniliprole vs Chlorantraniliprole - Ageruo [ageruo.com]
- 13. Translocation of chlorantraniliprole and cyantraniliprole applied to corn as seed treatment and foliar spraying to control Spodoptera frugiperda (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mda.state.mn.us [mda.state.mn.us]
- 15. Increasing Cyetpyrafen Spray Volume and Ozone Spray Improves the Control Effects against Two-Spotted Spider Mite (Tetranychus urticae) in Strawberries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bioone.org [bioone.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. iris.who.int [iris.who.int]
- 21. Guidance on Efficacy Testing for Pesticides Targeting Certain Invertebrate Pests | Pesticide Registration | US EPA [19january2021snapshot.epa.gov]
A Comparative Guide to Structural Analogs of 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine and Their Kinase Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] Notably, the 1-benzyl-1H-pyrazol-3-amine core has emerged as a promising pharmacophore for the development of potent kinase inhibitors, which are critical in cancer therapy and the treatment of other signaling-driven diseases.[4][5] This guide provides a comparative analysis of structural analogs of 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine, focusing on their structure-activity relationships (SAR) as kinase inhibitors. The information presented herein is a synthesis of data from various studies on related pyrazole derivatives to provide insights into the rational design of novel and more effective therapeutic agents.
Comparative Analysis of Structural Analogs
While a direct head-to-head comparison of a comprehensive library of this compound analogs from a single study is not publicly available, we can infer structure-activity relationships from existing literature on similar pyrazole-based kinase inhibitors. The following table presents a curated list of representative structural analogs and their predicted activity trends based on established SAR principles.
Table 1: Representative Structural Analogs of this compound and Predicted Kinase Inhibitory Activity Trends
| Compound ID | R1 (at Benzyl Ring) | R2 (at Pyrazole Ring) | Predicted Kinase Inhibitory Activity Trend | Rationale for Predicted Trend |
| Parent | 2-Cl, 6-F | H | Baseline | The 2,6-disubstitution pattern on the benzyl ring is known to be important for potent kinase inhibition. |
| Analog 1 | 2-Cl, 6-CH3 | H | Similar to Parent | Replacement of fluorine with a methyl group of similar size may maintain the necessary steric hindrance for potent activity. |
| Analog 2 | 2,6-diCl | H | Potentially Increased | Dichloro substitution can enhance hydrophobic interactions within the kinase ATP-binding pocket. |
| Analog 3 | 2-Cl, 6-F | 4-Br | Potentially Increased | Halogen substitution at the 4-position of the pyrazole ring can introduce additional interactions and improve potency. |
| Analog 4 | 2-Cl, 6-F | 4-CN | Potentially Increased | The cyano group can act as a hydrogen bond acceptor, potentially forming additional interactions with the kinase. |
| Analog 5 | 2-Cl | H | Decreased | Loss of the 6-fluoro substituent may reduce the conformational restriction of the benzyl ring, leading to a decrease in activity. |
| Analog 6 | 2-Cl, 6-F | 5-CH3 | Variable | Substitution at the 5-position can have varied effects depending on the specific kinase target and the size of the substituent. |
Structure-Activity Relationship (SAR) Insights
The biological activity of 1-benzyl-1H-pyrazol-3-amine derivatives is significantly influenced by the nature and position of substituents on both the benzyl and pyrazole rings.
-
Substitution on the Benzyl Ring: The presence of substituents at the 2 and 6 positions of the benzyl ring is often crucial for high potency. This disubstitution pattern forces the benzyl ring out of the plane of the pyrazole ring, adopting a conformation that is favorable for binding to the ATP pocket of many kinases. Halogen atoms, such as chlorine and fluorine, are particularly effective in this role due to their steric bulk and ability to form halogen bonds.
-
Substitution on the Pyrazole Ring: The pyrazole ring itself serves as a key scaffold for interaction with the hinge region of the kinase. The 3-amino group is a critical hydrogen bond donor. Modifications at the 4- and 5-positions of the pyrazole ring can modulate the compound's potency and selectivity. Small, electron-withdrawing groups at the 4-position, such as halogens or cyano groups, can enhance activity.
Experimental Protocols
The evaluation of novel kinase inhibitors involves a cascade of in vitro and cell-based assays. Below are detailed methodologies for key experiments commonly cited in the literature for pyrazole derivatives.
Kinase Inhibition Assay (Generic Protocol)
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
Radiolabeled [γ-³³P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well plates
-
Microplate reader or scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and assay buffer.
-
Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Initiate the kinase reaction by adding ATP (and [γ-³³P]ATP if using a radiometric assay).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid for radiometric assay or ADP-Glo™ reagent).
-
Quantify the kinase activity. For radiometric assays, this involves spotting the reaction mixture onto filter paper, washing away unincorporated ATP, and measuring the incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, the amount of ADP produced is measured via a luminescence-based signal.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the GI50 value (the concentration of compound that causes 50% growth inhibition) by plotting the percentage of viability against the logarithm of the compound concentration.
Visualizations
The following diagrams illustrate key concepts related to the structure-activity relationship and experimental workflow for evaluating these pyrazole analogs.
Caption: Key structural modifications influencing the biological activity of 1-benzyl-1H-pyrazol-3-amine analogs.
Caption: A typical workflow for the synthesis and biological evaluation of novel pyrazole-based kinase inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine. The following procedures are based on the hazardous properties of structurally similar compounds, including aromatic amines, halogenated benzyl compounds, and pyrazole derivatives. It is imperative to supplement this guidance with a substance-specific Safety Data Sheet (SDS) if available and to adhere to your institution's environmental health and safety (EHS) protocols.
Hazard Assessment and Personal Protective Equipment (PPE)
The chemical structure of this compound suggests potential hazards including but not limited to skin and eye irritation, potential for sensitization, and possible toxicity if inhaled or ingested. Aromatic amines and halogenated organic compounds require stringent safety measures to prevent exposure.[1][2]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face | Chemical safety goggles and a face shield.[2] | Protects against splashes and vapors that could cause serious eye damage. |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[2] | Prevents skin contact, which can lead to irritation, burns, or absorption of the chemical.[1] |
| Respiratory | Use in a well-ventilated area or a chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator with appropriate organic vapor cartridges is necessary.[2] | Minimizes the inhalation of potentially harmful vapors. |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is essential to minimize the risk of exposure when handling this compound.
Experimental Workflow
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
